6-Chloro-2,5-dimethylpyrimidin-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2,5-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-3-5(7)9-4(2)10-6(3)8/h1-2H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSWUPHSSBNJIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171310 | |
| Record name | Pyrimidine, 4-amino-6-chloro-2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18260-92-9 | |
| Record name | Pyrimidine, 4-amino-6-chloro-2,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018260929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 4-amino-6-chloro-2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloro-2,5-dimethylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 6-Chloro-2,5-dimethylpyrimidin-4-amine. The information is curated to support research, discovery, and development activities involving this pyrimidine derivative.
Core Chemical Properties
This compound is a substituted pyrimidine with the molecular formula C₆H₈ClN₃. The presence of a chlorine atom at the 6-position, an amine group at the 4-position, and two methyl groups at the 2- and 5-positions of the pyrimidine ring confers specific chemical characteristics and reactivity to the molecule. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈ClN₃ | [1] |
| Molecular Weight | 157.60 g/mol | [1] |
| CAS Number | 18260-92-9 | [1] |
| Appearance | Yellow solid | [2] |
| Melting Point | 199.5-200.5 °C | N/A |
| Boiling Point (Predicted) | 279.7 ± 35.0 °C | N/A |
| XLogP3 | 1.6 | N/A |
Synthesis and Reactivity
The synthesis of this compound can be achieved through the reaction of 4,6-dichloro-2,5-dimethylpyrimidine with ammonium hydroxide in ethanol. This nucleophilic aromatic substitution reaction is a common method for introducing amino groups onto the pyrimidine ring.[2]
Experimental Protocol: Synthesis of this compound [2]
-
Materials:
-
4,6-dichloro-2,5-dimethylpyrimidine (523 mg, 2.95 mmol)
-
Ammonium hydroxide (8 mL)
-
Ethanol (4 mL)
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
A microwave vial is charged with 4,6-dichloro-2,5-dimethylpyrimidine, ammonium hydroxide, and ethanol.
-
The vial is sealed and heated to 80 °C with stirring for 8 hours.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The residue is extracted multiple times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound as a yellow solid.
-
The reactivity of the chlorine atom at the 6-position makes this compound a versatile intermediate for further chemical modifications. The electron-withdrawing nature of the pyrimidine ring activates the chloro-substituent towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functional groups by reacting it with different nucleophiles. The general order of reactivity for chloro-substituents on a pyrimidine ring is C4/C6 > C2 >> C5.[3]
Spectral Data
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show signals corresponding to the two methyl groups and the amine protons. The chemical shifts of the methyl groups would be influenced by their position on the pyrimidine ring. The amine protons would likely appear as a broad singlet.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be characteristic of the sp²-hybridized carbons of the pyrimidine ring and the sp³-hybridized carbons of the methyl groups. The carbon attached to the chlorine atom would be expected to have a chemical shift in the range of 150-165 ppm.
IR Spectroscopy (Predicted): The infrared spectrum would likely exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the methyl groups (around 2850-2960 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (in the 1400-1600 cm⁻¹ region), and a C-Cl stretching vibration (typically below 800 cm⁻¹).[4][5][6]
Potential Biological Significance and Drug Development Applications
Substituted pyrimidines are a well-established class of compounds in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities. They are known to act as "privileged structures" that can interact with various biological targets.
Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors.[7][8] The nitrogen atoms in the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases. The substituents on the pyrimidine ring play a crucial role in determining the potency and selectivity of the inhibitor. While there is no specific data on the kinase inhibitory activity of this compound, its structural similarity to known kinase inhibitors suggests it could be a valuable starting point for the design of new inhibitors.
Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay) [9][10]
-
Objective: To determine the in vitro inhibitory activity of a test compound against a specific kinase.
-
Principle: The assay measures the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower amount of ADP.
-
Procedure:
-
Prepare a reaction mixture containing the target kinase, its substrate, ATP, and the test compound at various concentrations.
-
Initiate the kinase reaction and incubate for a specific time.
-
Stop the reaction and add a reagent that converts the remaining ATP to a detectable signal (e.g., luminescence).
-
Measure the signal, which is inversely proportional to the kinase activity.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Stability and Handling
Chloropyrimidines are generally stable compounds but can be susceptible to hydrolysis under certain conditions. The stability of this compound should be considered, especially in aqueous solutions and at elevated temperatures. It is recommended to store the compound in a cool, dry place, protected from light and moisture.
This technical guide provides a foundational understanding of this compound. Further experimental investigation is warranted to fully elucidate its spectral properties, reactivity profile, and biological activities, which will be instrumental in unlocking its full potential in chemical and pharmaceutical research.
References
- 1. achmem.com [achmem.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. m.youtube.com [m.youtube.com]
- 7. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 6-Chloro-2,5-dimethylpyrimidin-4-amine (CAS No. 18260-92-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Chloro-2,5-dimethylpyrimidin-4-amine, a substituted pyrimidine of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its potential, yet currently underexplored, biological significance.
Chemical and Physical Properties
This compound, with the CAS number 18260-92-9, is a solid, off-white compound.[1] Its chemical structure features a pyrimidine core substituted with a chloro group at the 6-position, an amino group at the 4-position, and two methyl groups at the 2- and 5-positions. This arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors.[2][3][4]
A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| CAS Number | 18260-92-9 | [5] |
| Molecular Formula | C₆H₈ClN₃ | [5] |
| Molecular Weight | 157.6 g/mol | [5] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 199.5-200.5 °C | [1] |
| Boiling Point (Predicted) | 279.7±35.0 °C | [1] |
| Density (Predicted) | 1.284±0.06 g/cm³ | [1] |
| pKa (Predicted) | 3.89±0.10 | [1] |
Synthesis of this compound
The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a chlorine atom on a dichlorinated pyrimidine precursor.
Synthesis of the Starting Material: 4,6-Dichloro-2,5-dimethylpyrimidine
Experimental Protocol: Amination of 4,6-Dichloro-2,5-dimethylpyrimidine
A reported method for the synthesis of this compound is through the reaction of 4,6-dichloro-2,5-dimethylpyrimidine with ammonium hydroxide in ethanol, facilitated by microwave irradiation.[7]
Materials:
-
4,6-dichloro-2,5-dimethylpyrimidine
-
Ammonium hydroxide solution
-
Ethanol
-
Microwave vial
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
-
Rotary evaporator
Procedure: [7]
-
A microwave vial is charged with 4,6-dichloro-2,5-dimethylpyrimidine (523 mg, 2.95 mmol).
-
Ammonium hydroxide (8 mL) and ethanol (4 mL) are added to the vial.
-
The vial is sealed and heated to 80°C with stirring for 8 hours in a microwave reactor.
-
After the reaction is complete, the mixture is concentrated under reduced pressure to remove the solvents.
-
The resulting residue is extracted multiple times with ethyl acetate (e.g., 8 x 15 mL).
-
The combined organic layers are washed with brine (30 mL).
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the product.
This synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Biological Activity and Signaling Pathways
The direct biological activity and specific signaling pathway modulation by this compound are not extensively documented in publicly available research. However, the aminopyrimidine scaffold is a well-established "privileged" structure in medicinal chemistry, particularly in the design of kinase inhibitors.[2] This is due to its ability to mimic the purine core of ATP and bind to the hinge region of the kinase active site.
Derivatives of similar 4-aminopyrimidines have been investigated as inhibitors of various kinases, including Src/Abl kinases, which are implicated in certain cancers.[4] For instance, more complex molecules incorporating a 2-((2-methyl-4-pyrimidinyl)amino)thiazole moiety have shown potent inhibitory activity.[3]
The logical relationship for the role of aminopyrimidines as kinase inhibitors can be illustrated as follows:
Caption: Role of the aminopyrimidine scaffold in kinase inhibition.
While this compound itself may not be a potent inhibitor, its structure provides a key building block for the synthesis of more elaborate compounds with potential therapeutic applications. Further screening and derivatization of this compound could lead to the discovery of novel and selective kinase inhibitors.
Safety Information
This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through standard organic chemistry techniques. While its own biological activity is not well-characterized, its structural motif is of significant interest in the development of kinase inhibitors. This technical guide provides a foundation for researchers and drug development professionals working with this compound, highlighting its synthesis and potential for further exploration in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. achmem.com [achmem.com]
- 6. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
In-Depth Technical Guide: 6-Chloro-2,5-dimethylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-chloro-2,5-dimethylpyrimidin-4-amine, a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis, safety and handling protocols, and explores its potential applications as a scaffold for developing targeted therapeutics, particularly kinase inhibitors. The guide is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound (CAS No. 18260-92-9) is a solid, white to off-white compound. Its core structure is a pyrimidine ring, a privileged scaffold in medicinal chemistry due to its presence in nucleic acids and a wide range of biologically active molecules.[1] The strategic placement of a chloro group at position 6 and an amino group at position 4 provides reactive handles for further chemical modification, making it a valuable building block in synthetic chemistry.
Physicochemical Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₆H₈ClN₃ | Echemi |
| Molecular Weight | 157.6 g/mol | Echemi |
| CAS Number | 18260-92-9 | Echemi |
| Appearance | White to off-white solid | ChemicalBook |
| Melting Point | 199.5-200.5 °C | ChemicalBook |
| Boiling Point | 279.7 ± 35.0 °C (Predicted) | ChemicalBook |
| Density | 1.284 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 3.89 ± 0.10 (Predicted) | ChemicalBook |
| XLogP3 | 1.6 | Echemi |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the selective amination of a corresponding dichlorinated pyrimidine precursor. The chloro group at the 4-position of the pyrimidine ring is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chloro group at the 2-position.[2]
Detailed Synthesis Protocol
This protocol describes the synthesis of this compound from 4,6-dichloro-2,5-dimethylpyrimidine via nucleophilic aromatic substitution.
Materials:
-
4,6-dichloro-2,5-dimethylpyrimidine
-
Ammonium hydroxide solution (e.g., 28-30%)
-
Ethanol
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave synthesis vial
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
A microwave synthesis vial is charged with 4,6-dichloro-2,5-dimethylpyrimidine (1.0 eq), ethanol, and an excess of ammonium hydroxide solution (e.g., 5-10 eq).
-
The vial is securely sealed and placed in a microwave reactor.
-
The reaction mixture is heated to 80 °C and stirred for 8 hours.[3] The progress of the reaction should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, the mixture is cooled to room temperature and concentrated under reduced pressure using a rotary evaporator to remove ethanol and excess ammonia.
-
The resulting residue is then partitioned between ethyl acetate and water.
-
The aqueous layer is extracted multiple times with ethyl acetate (e.g., 3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography to obtain a yellow solid.[3]
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process.
References
An In-depth Technical Guide to the Structure and Synthesis of 6-Chloro-2,5-dimethylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 6-Chloro-2,5-dimethylpyrimidin-4-amine, a substituted pyrimidine of interest in medicinal chemistry and drug discovery. The document details two primary synthetic routes to this compound, including the synthesis of its key precursor, 4,6-dichloro-2,5-dimethylpyrimidine. Detailed experimental protocols, quantitative data, and a logical workflow diagram are presented to facilitate its preparation in a laboratory setting.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a pyrimidine core. The structure is characterized by a chloro group at the 6-position, an amino group at the 4-position, and two methyl groups at the 2- and 5-positions.
Chemical Structure:
Figure 1. Chemical structure of this compound.
A summary of its key chemical and physical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 18260-92-9 |
| Molecular Formula | C₆H₈ClN₃ |
| Molecular Weight | 157.6 g/mol |
| Melting Point | 199.5-200.5 °C |
| Boiling Point | 279.7±35.0 °C (Predicted) |
| Appearance | White to off-white solid |
Synthesis of this compound
The synthesis of this compound is presented via a two-step process, commencing with the preparation of the key intermediate, 4,6-dichloro-2,5-dimethylpyrimidine, followed by a nucleophilic aromatic substitution to introduce the amino group.
Step 1: Synthesis of the Precursor 4,6-dichloro-2,5-dimethylpyrimidine
Reaction Scheme:
2,5-dimethyl-4,6-dihydroxypyrimidine → 4,6-dichloro-2,5-dimethylpyrimidine
Step 2: Synthesis of this compound
The final product is obtained through the selective amination of the dichloro precursor. The primary method involves a nucleophilic aromatic substitution (SNAr) reaction where one of the chloro groups is displaced by an amino group.
Reaction Scheme:
4,6-dichloro-2,5-dimethylpyrimidine → this compound
Quantitative Data for Synthesis
The following table summarizes the quantitative data for a known synthesis method of this compound.
Table 2: Summary of Quantitative Data for the Synthesis of this compound
| Parameter | Method 1: Nucleophilic Aromatic Substitution |
| Starting Material | 4,6-dichloro-2,5-dimethylpyrimidine |
| Reagents | Ammonium hydroxide, Ethanol |
| Reaction Temperature | 80 °C |
| Reaction Time | 8 hours |
| Yield | ~78% |
| Product Purity | Not explicitly stated, isolated as a yellow solid |
Note: The yield is calculated based on the reported masses of starting material and product.
Experimental Protocols
Synthesis of 4,6-dichloro-2,5-dimethylpyrimidine (General Protocol)
This protocol is based on the established synthesis of similar dichloropyrimidines.
Materials and Equipment:
-
2,5-dimethyl-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (catalyst)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
In a fume hood, equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar.
-
To the flask, add 2,5-dimethyl-4,6-dihydroxypyrimidine.
-
Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask, followed by a catalytic amount of N,N-dimethylaniline.
-
Heat the reaction mixture to reflux with constant stirring for several hours. Monitor the reaction progress by a suitable method (e.g., TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully quench the excess phosphorus oxychloride by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
The crude product will precipitate out of the aqueous solution. Isolate the solid by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography.
Synthesis of this compound
This protocol is adapted from a documented synthesis.
Materials and Equipment:
-
4,6-dichloro-2,5-dimethylpyrimidine (523 mg, 2.95 mmol)
-
Ammonium hydroxide (8 mL)
-
Ethanol (4 mL)
-
Microwave vial
-
Microwave reactor or oil bath for heating
-
Rotary evaporator
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Charge a microwave vial with 4,6-dichloro-2,5-dimethylpyrimidine (523 mg, 2.95 mmol), ammonium hydroxide (8 mL), and ethanol (4 mL).
-
Seal the vial and heat the mixture to 80 °C with stirring for 8 hours.
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvents.
-
Extract the residue with ethyl acetate (8 x 15 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a yellow solid (411 mg).
Logical Workflow Diagram
The following diagram illustrates the logical progression of the synthesis of this compound.
Caption: Logical workflow for the synthesis of this compound.
In-depth Technical Guide to the Spectroscopic Data of 6-Chloro-2,5-dimethylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-Chloro-2,5-dimethylpyrimidin-4-amine. Due to the limited availability of experimentally derived spectra in public databases, this guide combines a known synthesis protocol with predicted spectroscopic data and analysis of expected spectral features. This information is intended to support researchers in the identification, characterization, and quality control of this compound in a drug discovery and development context.
Chemical Structure and Properties
IUPAC Name: this compound Molecular Formula: C₆H₈ClN₃ Molecular Weight: 157.60 g/mol CAS Number: 18260-92-9[1]
Synthesis Protocol
A reported method for the synthesis of this compound involves the reaction of 4,6-dichloro-2,5-dimethylpyrimidine with ammonium hydroxide in ethanol.[1]
Experimental Protocol:
A microwave vial is charged with 4,6-dichloro-2,5-dimethylpyrimidine (1.0 eq), ammonium hydroxide, and ethanol. The vial is sealed and heated to 80°C with stirring for 8 hours. After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.[1]
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |
| ~ 2.4 | Singlet | 3H | C2-CH₃ |
| ~ 2.2 | Singlet | 3H | C5-CH₃ |
Experimental Protocol for ¹H NMR:
A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. A standard proton pulse sequence is used, with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
| ~ 163 | C4 |
| ~ 160 | C2 |
| ~ 158 | C6 |
| ~ 115 | C5 |
| ~ 25 | C2-CH₃ |
| ~ 15 | C5-CH₃ |
Experimental Protocol for ¹³C NMR:
The same sample prepared for ¹H NMR can be used for ¹³C NMR analysis. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe. A standard proton-decoupled carbon pulse sequence is used. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the deuterated solvent peak.
Infrared (IR) Spectroscopy
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3450 - 3300 | N-H | Asymmetric & Symmetric Stretching |
| 3050 - 2950 | C-H | Aromatic & Aliphatic Stretching |
| 1640 - 1550 | C=N, C=C | Ring Stretching |
| 1620 - 1580 | N-H | Bending (Scissoring) |
| 1450 - 1350 | C-H | Methyl Bending |
| 800 - 700 | C-Cl | Stretching |
Experimental Protocol for IR Spectroscopy:
For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small amount of the solid is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Expected Fragmentation Pattern:
The mass spectrum is expected to show a molecular ion peak ([M]⁺) and an [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of a monochlorinated compound.
Predicted Major Fragments:
| m/z | Fragment |
| 157/159 | [C₆H₈ClN₃]⁺ (Molecular Ion) |
| 142/144 | [M - CH₃]⁺ |
| 122 | [M - Cl]⁺ |
Experimental Protocol for Mass Spectrometry:
The mass spectrum can be obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). A standard electron energy of 70 eV is used for ionization. The mass analyzer is scanned over a suitable mass-to-charge (m/z) range.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
This guide provides a foundational set of spectroscopic data and protocols for this compound, which should prove valuable for researchers engaged in its synthesis and application in drug discovery and development. The combination of a documented synthesis procedure and predicted spectral data offers a robust starting point for the confirmation and characterization of this compound.
References
A Technical Guide to the Solubility of 6-Chloro-2,5-dimethylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 6-Chloro-2,5-dimethylpyrimidin-4-amine, a substituted pyrimidine of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in public-domain literature for this compound, this document provides a comprehensive framework for its empirical determination. Included are detailed experimental protocols for solubility assessment, a structured table for data presentation, and logical diagrams illustrating both the experimental workflow and the key factors influencing the solubility of organic compounds. This guide is intended to equip researchers with the necessary tools to systematically characterize the solubility profile of this compound in various solvents, a critical step in advancing its potential therapeutic applications.
Introduction
This compound is a heterocyclic organic compound featuring a pyrimidine core. Such structures are pivotal in the development of a wide array of pharmaceutical agents, owing to their presence in nucleic acids and their ability to act as scaffolds for molecules with diverse biological activities. The solubility of a compound is a fundamental physicochemical property that significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation strategies.
A thorough understanding of the solubility of this compound in different solvent systems is therefore essential for its progression through the drug discovery and development pipeline. This guide provides a standardized methodology for researchers to generate reliable and reproducible solubility data.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₆H₈ClN₃ |
| Molecular Weight | 157.6 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 199.5-200.5 °C |
| Predicted pKa | 3.89 ± 0.10 |
| Predicted XLogP3 | 1.6 |
Note: These properties are based on predicted or limited experimental data and should be confirmed empirically.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in a range of common laboratory solvents is not extensively available in peer-reviewed literature. Researchers are encouraged to determine this data experimentally. Table 2 provides a structured format for recording and comparing solubility measurements across various solvents at a specified temperature.
Table 2: Solubility of this compound in Various Solvents at 25°C (Template)
| Solvent | Dielectric Constant (ε) at 20°C | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Water | 80.1 | |||
| Methanol | 32.7 | |||
| Ethanol | 24.6 | |||
| Isopropanol | 19.9 | |||
| Acetone | 20.7 | |||
| Acetonitrile | 37.5 | |||
| Dichloromethane | 8.9 | |||
| Ethyl Acetate | 6.0 | |||
| Toluene | 2.4 | |||
| Hexane | 1.9 | |||
| Dimethyl Sulfoxide (DMSO) | 46.7 | |||
| N,N-Dimethylformamide (DMF) | 36.7 | |||
| 5% Hydrochloric Acid | - | |||
| 5% Sodium Hydroxide | - |
Experimental Protocol for Solubility Determination
The following is a detailed protocol for determining the solubility of this compound. The isothermal shake-flask method is a widely accepted and reliable technique.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume (e.g., 2 mL) of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare a separate vial for each solvent to be tested.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Gravimetric Method (for non-volatile solvents): Accurately weigh a clean, dry vial. Transfer a known volume of the filtered saturated solution to the vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dried residue is achieved. The difference in weight provides the mass of the dissolved compound.
-
Chromatographic/Spectroscopic Method (Recommended):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis spectrophotometric method.
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
-
Data Reporting:
-
Express the solubility in units of mg/mL and mol/L.
-
Record the temperature at which the solubility was determined.
-
Note any relevant observations, such as color changes or reactions.
-
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for Solubility Determination by Shake-Flask Method.
5.2. Factors Influencing Solubility
The solubility of an organic compound like this compound is governed by a complex interplay of factors related to both the solute and the solvent. The principle of "like dissolves like" is a useful guideline.[1] The following diagram illustrates these relationships.
Caption: Key Factors Influencing Chemical Compound Solubility.
Conclusion
While specific, publicly available solubility data for this compound is currently scarce, this technical guide provides the necessary framework for researchers to systematically and accurately determine this critical parameter. The provided experimental protocol, data presentation template, and conceptual diagrams are designed to facilitate a comprehensive understanding and characterization of the compound's solubility profile. The generation of such data is a crucial step in evaluating the potential of this compound in drug discovery and development, enabling informed decisions regarding formulation, delivery, and further preclinical and clinical studies.
References
The Versatile Scaffold: A Technical Guide to the Biological Activities of Pyrimidine Derivatives
For Immediate Release
This technical guide provides a comprehensive overview of the significant and diverse biological activities exhibited by pyrimidine derivatives, a class of heterocyclic compounds integral to numerous biological processes. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering an in-depth exploration of the therapeutic potential of these molecules. The information presented herein is supported by a wealth of scientific literature, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.
Introduction
Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the core structure of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the discovery of novel therapeutic agents with a broad spectrum of pharmacological activities.[2][3] This guide delves into the anticancer, antimicrobial, antiviral, and anti-inflammatory properties of pyrimidine derivatives, presenting key data and methodologies to aid in future research and development endeavors.
Anticancer Activity
Pyrimidine derivatives have emerged as a prominent class of anticancer agents, with several compounds already in clinical use.[4][5] Their mechanisms of action are diverse, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[6][7]
Quantitative Data for Anticancer Activity
The anticancer efficacy of various pyrimidine derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of selected pyrimidine derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9 | Human breast cancer | 18 | [7] |
| Pyrimidine-sulfonamide hybrid 3a | HCT-116 colon cancer | 5.66 | [4] |
| Pyrimidine-sulfonamide hybrid 3b | HCT-116 colon cancer | 9.59 | [4] |
| Pyrido[2,3-d]pyrimidine 63 | Prostate (PC-3) | 1.54 | [8] |
| Pyrido[2,3-d]pyrimidine 63 | Lung (A-549) | 3.36 | [8] |
Signaling Pathways in Anticancer Activity
The anticancer effects of pyrimidine derivatives are often mediated through the modulation of specific signaling pathways. A common mechanism involves the inhibition of protein kinases, which are crucial for cell signaling and are often dysregulated in cancer.[6] For instance, some derivatives have been shown to inhibit the FAK/PI3K/Akt signaling pathway, leading to decreased expression of proteins involved in cell cycle progression (cyclin D1) and survival (Bcl-2).[6]
Caption: Inhibition of protein kinase signaling pathways by pyrimidine derivatives.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9][10][11]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative and a vehicle control. Include untreated cells as a positive control for viability.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Activity
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of new antimicrobial agents.[12] Pyrimidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[1][3]
Quantitative Data for Antimicrobial Activity
The antimicrobial potency of pyrimidine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Microbial Strain | MIC (µM/ml) | Reference |
| Compound 12 | S. aureus | 0.87 | [13] |
| Compound 5 | B. subtilis | 0.96 | [13] |
| Compound 10 | P. aeruginosa | 0.77 | [13] |
| Compound 12 | C. albicans | 1.73 | [13] |
| Compound 11 | A. niger | 1.68 | [13] |
| Thiophenyl-pyrimidine derivative | MRSA & VREs | 2 µg/mL | [14] |
| 2,3-dihydropyrido[2,3-d]pyrimidine-4-one 7a,d | Bacteria | 4–12 µmol L⁻¹ | [15] |
Mechanism of Antimicrobial Action
The antimicrobial mechanisms of pyrimidine derivatives are varied. Some derivatives function as dihydrofolate reductase (DHFR) inhibitors, interfering with the synthesis of tetrahydrofolic acid, a crucial cofactor in the biosynthesis of nucleic acids.[1] Others have been shown to inhibit FtsZ, a protein essential for bacterial cell division, by disrupting its polymerization and GTPase activity.[12]
Caption: Mechanisms of antimicrobial action of pyrimidine derivatives.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test
The MIC is determined using methods such as broth microdilution or agar dilution.[16][17][18][19][20]
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid or solid growth medium. The MIC is the lowest concentration that prevents visible growth after incubation.
Procedure (Broth Microdilution):
-
Prepare Compound Dilutions: Prepare a series of two-fold dilutions of the pyrimidine derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Prepare Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Antiviral Activity
Pyrimidine derivatives have demonstrated significant potential as antiviral agents, targeting various stages of the viral life cycle.[21][22] Some compounds exhibit broad-spectrum activity against a range of RNA viruses.[23]
Quantitative Data for Antiviral Activity
The antiviral efficacy is often expressed as the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits viral replication or plaque formation by 50%.
Specific EC50/IC50 values for antiviral pyrimidine derivatives are highly dependent on the virus and cell line tested and are best presented in the context of specific studies.
Mechanism of Antiviral Action
The antiviral mechanisms of pyrimidine derivatives can involve both host- and virus-targeted actions. One notable mechanism is the inhibition of host pyrimidine biosynthesis, which deprives the virus of the necessary building blocks for nucleic acid replication.[23] Some derivatives can also induce an antiviral state in host cells by stimulating the expression of interferon-stimulated genes (ISGs), independent of type 1 interferon production.[23] Additionally, some pyrimidine nucleoside analogs, like Lamivudine, act as reverse transcriptase inhibitors, targeting viral enzymes directly.[24]
Caption: Antiviral mechanisms of pyrimidine derivatives.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.[25][26][27][28][29]
Principle: A confluent monolayer of susceptible host cells is infected with a virus, which then replicates and lyses the cells, forming clear zones called plaques. The number of plaques is proportional to the amount of infectious virus. An effective antiviral agent will reduce the number or size of these plaques.
Procedure:
-
Cell Seeding: Plate host cells in multi-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Pre-incubate a known concentration of the virus with serial dilutions of the pyrimidine derivative.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells. The overlay medium should also contain the respective concentrations of the pyrimidine derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Live cells will stain, while plaques will appear as clear, unstained areas.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 or IC50 value is determined from the dose-response curve.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrimidine derivatives have been investigated for their anti-inflammatory properties, with some exhibiting potent activity.[30][31][32]
Quantitative Data for Anti-inflammatory Activity
The anti-inflammatory activity of pyrimidine derivatives is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
| Compound/Derivative | COX Isoform | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 5 | COX-2 | 0.04 ± 0.09 | - | [5] |
| Compound 6 | COX-2 | 0.04 ± 0.02 | - | [5] |
| Compound 32 | PGE2 production | 0.003 | - | [5] |
| L1 | COX-1 | >100 | >11.11 | [33] |
| L1 | COX-2 | 9.0 | [33] | |
| L2 | COX-1 | >100 | >10.87 | [33] |
| L2 | COX-2 | 9.2 | [33] | |
| Celecoxib (Reference) | COX-1 | 6.5 | 0.06 | [33] |
| Celecoxib (Reference) | COX-2 | 0.4 | [33] |
Mechanism of Anti-inflammatory Action
The primary mechanism of anti-inflammatory action for many pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[30][31] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, these compounds reduce the production of prostaglandins, thereby alleviating inflammation.[30]
Caption: Inhibition of the cyclooxygenase pathway by pyrimidine derivatives.
Experimental Protocol: COX Inhibition Assay
The inhibitory activity of compounds on COX-1 and COX-2 can be determined using various in vitro assays, such as colorimetric or fluorometric methods.[2][34][35][36][37]
Principle: These assays measure the peroxidase activity of COX. The COX component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. This peroxidase activity can be monitored by the oxidation of a chromogenic or fluorogenic substrate.
Procedure (Colorimetric Assay):
-
Reagent Preparation: Prepare assay buffer, heme, and the COX-1 or COX-2 enzyme solution.
-
Assay Setup: In a 96-well plate, add assay buffer, heme, and the enzyme to designated wells. For inhibitor wells, add the pyrimidine derivative at various concentrations. Include wells for 100% initial activity (no inhibitor) and background (no enzyme).
-
Pre-incubation: Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to all wells to start the reaction.
-
Colorimetric Measurement: Immediately add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD). The appearance of the oxidized product is monitored by measuring the absorbance at a specific wavelength (e.g., 590 nm) over time.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined relative to the 100% initial activity control. The IC50 value is calculated from the dose-response curve.
Conclusion
The diverse biological activities of pyrimidine derivatives underscore their immense potential in the development of novel therapeutics. This technical guide has provided a consolidated resource on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, complete with quantitative data, detailed experimental protocols, and insights into their mechanisms of action. It is our hope that this information will serve as a valuable tool for researchers and scientists, accelerating the discovery and development of new and effective pyrimidine-based drugs to address a wide range of human diseases.
References
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- 4. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 18. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
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- 23. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 27. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 29. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 32. researchgate.net [researchgate.net]
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- 34. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
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- 37. sigmaaldrich.com [sigmaaldrich.com]
The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Pyrimidine Scaffolds
The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental building block in the realm of medicinal chemistry.[1][2] Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil, underscores its profound biological significance.[1][3] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug discovery, inspiring the development of a vast array of therapeutic agents with diverse pharmacological activities.[2][4] Pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents.[5][6][7] The versatility of the pyrimidine ring allows for functionalization at multiple positions, enabling the fine-tuning of steric and electronic properties to achieve desired biological effects and optimize pharmacokinetic profiles.[8]
Pyrimidine Scaffolds in Anticancer Drug Discovery
A significant number of FDA-approved anticancer drugs are built upon a pyrimidine framework, highlighting the scaffold's importance in oncology.[9][10][11] These agents often function as kinase inhibitors, targeting the dysregulated signaling pathways that drive cancer cell proliferation and survival.[12][13]
Prominent FDA-Approved Pyrimidine-Based Anticancer Drugs:
-
Gefitinib (Iressa®): An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[4][14]
-
Palbociclib (Ibrance®): A selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), used for the treatment of HR-positive and HER2-negative breast cancer.[15]
-
Ibrutinib (Imbruvica®): An irreversible inhibitor of Bruton's tyrosine kinase (BTK), indicated for the treatment of various B-cell malignancies.[16]
Signaling Pathways Targeted by Pyrimidine-Based Kinase Inhibitors
The efficacy of many pyrimidine-based anticancer drugs stems from their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and Ras/MAPK pathways, leading to cell proliferation and survival.[14][17] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Pyrimidine-based inhibitors like Gefitinib competitively bind to the ATP-binding pocket of the EGFR kinase domain, blocking its activity and downstream signaling.[4][14]
References
- 1. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 3.4. General Synthesis Procedure for Substituted 2-Aminopyrimidines Id–f [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicreactions.org [organicreactions.org]
- 8. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
- 14. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Physical and chemical properties of substituted pyrimidines
An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Pyrimidines
Introduction
Pyrimidine, a heterocyclic aromatic organic compound, is a foundational structure in the realm of biochemistry and medicinal chemistry.[1][2] As a six-membered ring containing two nitrogen atoms at positions 1 and 3, the pyrimidine scaffold is integral to the structure of nucleosides, forming the essential building blocks of nucleic acids (DNA and RNA), namely cytosine, thymine, and uracil.[1][3] Beyond their fundamental biological role, pyrimidine derivatives are recognized as "privileged scaffolds" in drug discovery. They exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular effects.[2][4][5] This versatility has led to the development of numerous therapeutic agents, such as the anticancer drug 5-fluorouracil and the antibacterial trimethoprim.[5][6]
This technical guide provides a comprehensive overview of the core physical and chemical properties of substituted pyrimidines. It is designed for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key concepts to aid in the design and development of novel pyrimidine-based therapeutic agents.
Core Physicochemical Properties of the Pyrimidine Nucleus
The parent pyrimidine molecule is a colorless, crystalline solid with a distinct aromatic odor.[1][7] Its properties are heavily influenced by the two electronegative nitrogen atoms in the ring, which create a π-deficient system.[7][8] This π-deficiency is a defining characteristic, governing the molecule's reactivity and basicity.
Chemical Properties
-
Aromaticity and π-Deficiency : Like pyridine, pyrimidine is an aromatic heterocycle. However, the inclusion of a second nitrogen atom further decreases the π-electron density of the ring, making it significantly π-deficient.[8][9] This electron deficiency is most pronounced at the 2, 4, and 6 positions.[7][8]
-
Reactivity : The π-deficient nature of the pyrimidine ring makes electrophilic aromatic substitution difficult, as the ring is deactivated.[8][9] When such reactions do occur, they are most favorable at the 5-position, which is the least electron-deficient.[8] Conversely, the ring is highly susceptible to nucleophilic aromatic substitution, particularly at the electron-poor 2, 4, and 6 positions.[8]
-
Basicity : The second nitrogen atom also reduces the ring's ability to stabilize a positive charge upon protonation, making pyrimidine a much weaker base than pyridine. The pKa for protonated pyrimidine is approximately 1.23, compared to 5.30 for pyridine.[8][9]
Physical Properties
The fundamental physical properties of the unsubstituted pyrimidine molecule are summarized in the table below. These values are critical for experimental design, particularly in purification, formulation, and analytical processes.
| Property | Value | References |
| Molecular Formula | C₄H₄N₂ | [1] |
| Molar Mass | 80.088 g/mol | [1] |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | 20 to 22 °C (68 to 72 °F) | [1][8] |
| Boiling Point | 123 to 124 °C (253 to 255 °F) | [1][8] |
| Density | 1.016 g/cm³ | [1] |
| Solubility in Water | Miscible | [8][10] |
Impact of Substitution on Physicochemical Properties
The introduction of substituents to the pyrimidine ring dramatically alters its physical, chemical, and biological properties. The nature and position of these substituents can modulate key parameters like solubility, lipophilicity (LogP), and acid-base dissociation (pKa), which are critical for a compound's pharmacokinetic and pharmacodynamic profile. For instance, electron-withdrawing groups can enhance the potency of some anticancer pyrimidine derivatives, while electron-donating groups may reduce it.[11]
Quantitative Physicochemical Data of Representative Substituted Pyrimidines
The following table summarizes key physicochemical properties for a selection of substituted pyrimidine derivatives, illustrating the range of properties observed within this chemical class.
| Compound ID/Name | Structure | Melting Point (°C) | LogP | Aqueous Solubility (µg/mL) | pKa | References |
| 2-Chloropyrimidine | 2-Cl-C₄H₃N₂ | 64-65 | 0.85 (calc.) | - | - | [12] |
| 2-Aminopyrimidine | 2-NH₂-C₄H₃N₂ | 124-126 | -0.19 (calc.) | - | 3.54 | [12] |
| 5-Methylpyrimidine | 5-CH₃-C₄H₃N₂ | 32-33 | 0.81 (calc.) | - | 1.83 | [12] |
| XYZ-I-71 | N-(5-fluoro-2-oxo-1-(tetrahydrofuran-2-yl)-1,2-dihydropyrimidin-4-yl)octanamide | 119-120 | 2.27 | Not Reported | Not Reported | [13] |
| XYZ-I-73 | N-(5-fluoro-2-oxo-1-(tetrahydrofuran-2-yl)-1,2-dihydropyrimidin-4-yl)dodecanamide | 107-108 | 3.94 | Not Reported | Not Reported | [13] |
| MDT 4 | 4-amino-6-(4-chlorophenyl)-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrile | - | - | Low | - | [14] |
| MDT 9 | 4-amino-6-(furan-2-yl)-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrile | - | - | High | - | [14] |
Experimental Protocols
The accurate determination and synthesis of pyrimidine derivatives are crucial for drug development. Below are detailed methodologies for key experiments.
Synthesis of Substituted Pyrimidines: General Protocol for Three-Component Condensation
Many substituted pyrimidines can be synthesized efficiently via a one-pot, three-component reaction.[6][15][16] This approach involves the condensation of a ketone, an aldehyde, and an amidine-containing compound.
-
Reactant Preparation : In a round-bottom flask, dissolve the substituted ketone (e.g., acetophenone derivative, 1 mmol) and the substituted aldehyde (e.g., benzaldehyde derivative, 1 mmol) in a suitable solvent such as ethanol or dioxane.[6][17]
-
Addition of Amidine : Add the amidine salt (e.g., metformin or benzamidine hydrochloride, 1 mmol) and a catalytic amount of a base (e.g., piperidine or sodium hydroxide) to the mixture.[6][17]
-
Reaction : Reflux the reaction mixture for several hours (typically 8-12 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).[6]
-
Work-up : After completion, concentrate the reaction mixture under reduced pressure. Cool the residue and pour it onto crushed ice.[6]
-
Isolation and Purification : Filter the resulting solid product under vacuum, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol, or a dichloromethane/methanol mixture) to obtain the pure substituted pyrimidine.[6]
-
Characterization : Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[17][18]
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value is a critical measure of a compound's lipophilicity, which influences its absorption and distribution. The shake-flask method is a standard protocol.[13]
-
Phase Preparation : Prepare n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing and allowing them to separate.[13]
-
Compound Addition : Prepare a stock solution of the test pyrimidine derivative in a suitable solvent.[13]
-
Partitioning : Add known volumes of the pre-saturated n-octanol and aqueous phases to a vial. Spike the vial with a small volume of the compound's stock solution.[13]
-
Equilibration : Cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.
-
Phase Separation : Centrifuge the vial to ensure complete separation of the two immiscible phases.
-
Analysis : Carefully withdraw an aliquot from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
-
Calculation : Calculate LogP as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.
Determination of Aqueous Solubility
Aqueous solubility is a key determinant of a drug's bioavailability. The shake-flask method is also commonly used here.[13]
-
Sample Preparation : Add an excess amount of the solid pyrimidine derivative to a vial containing the aqueous buffer (e.g., PBS, pH 7.4).[13]
-
Equilibration : Seal the vial and agitate it in a shaker or stirrer at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium between the solid and dissolved compound is achieved.[13]
-
Sample Collection : After equilibration, allow the suspension to settle.
-
Filtration : Carefully withdraw a sample from the supernatant and filter it through a low-binding 0.45 µm syringe filter to remove any undissolved solid.[13]
-
Analysis : Dilute the filtrate if necessary and measure the concentration of the dissolved compound using a calibrated analytical instrument (e.g., HPLC-UV).
-
Calculation : The measured concentration represents the equilibrium solubility of the compound in the buffer at that temperature.
Role in Drug Development and Signaling Pathways
Substituted pyrimidines are central to modern drug discovery, often targeting key enzymes like kinases.[19] The pyrimidine scaffold can act as a bioisostere for other aromatic systems and form crucial hydrogen bonds within enzyme active sites.[19] For example, many Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, used in cancer therapy, feature a substituted pyrimidine core that competes with ATP for binding to the kinase domain, thereby inhibiting downstream signaling and halting cell proliferation.[11][19]
The development of a successful drug candidate relies on the interplay between its structure, physicochemical properties, and its resulting biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. ssgopalganj.in [ssgopalganj.in]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 6. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. Pyrimidine - Wikipedia [en.wikipedia.org]
- 9. bhu.ac.in [bhu.ac.in]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. revroum.lew.ro [revroum.lew.ro]
- 15. jchemrev.com [jchemrev.com]
- 16. growingscience.com [growingscience.com]
- 17. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safety and Handling of Chlorinated Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the safe handling, synthesis, biological activities, and disposal of chlorinated pyrimidine compounds. These compounds are pivotal building blocks in medicinal chemistry and drug development, serving as precursors to a wide array of biologically active molecules. Their inherent reactivity, while synthetically advantageous, necessitates stringent safety protocols to mitigate potential hazards. This document outlines the essential data and procedures to ensure the responsible and safe utilization of chlorinated pyrimidines in a research and development setting.
Physicochemical and Toxicological Properties
Table 1: Physical and Chemical Properties of Selected Chlorinated Pyrimidines
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility |
| 2,4-Dichloropyrimidine | 3934-20-1 | C₄H₂Cl₂N₂ | 148.98 | 57-61 | 101 @ 23 mmHg | ~1.493 | Soluble in methanol, chloroform, ethyl acetate; slightly soluble in water.[1][2][3] |
| 4,6-Dichloropyrimidine | 1193-21-1 | C₄H₂Cl₂N₂ | 148.98 | 65-67 | 176 | Not Available | Not Available |
| 2,4,6-Trichloropyrimidine | 3764-01-0 | C₄HCl₃N₂ | 183.42 | 23-25 | 210-215 | 1.595 @ 20°C | Insoluble in water; Soluble in chloroform, ethyl acetate.[4][5][6][7] |
Table 2: Toxicological Data for Selected Chlorinated Pyrimidines
| Compound | Acute Oral Toxicity (LD50) | Acute Dermal Toxicity (LD50) | Acute Inhalation Toxicity | Skin Corrosion/ Irritation | Serious Eye Damage/ Irritation | Mutagenicity/ Carcinogenicity |
| 2,4-Dichloropyrimidine | No data available.[8] | No data available.[8] | Causes respiratory tract irritation.[4][9] | Causes skin irritation.[4][9] Human skin sensitizer.[1] | Causes serious eye irritation.[4][9] | No data available for carcinogenicity.[8] Halogenated pyrimidines can be mutagenic.[1][10] |
| 4,6-Dichloropyrimidine | > 200 mg/kg (rat)[11] | > 400 - < 2000 mL/kg (rat)[11] | No data available. | Irritating. | Irritating. | No data available. |
| 2,4,6-Trichloropyrimidine | Fatal if swallowed (GHS Category 1/2); Harmful if swallowed (GHS Category 4).[12] | Fatal in contact with skin (GHS Category 1/2); Harmful in contact with skin (GHS Category 4).[12] | Fatal if inhaled (GHS Category 1/2).[12] | Causes severe skin burns and eye damage.[12] | Causes serious eye irritation.[12] | No data available. |
Occupational Exposure Limits (OELs) for specific chlorinated pyrimidine compounds have not been established by major regulatory bodies such as OSHA or ACGIH. Therefore, it is imperative to handle these compounds with a high degree of caution and to minimize exposure through engineering controls and personal protective equipment.
Safety and Handling
Given the hazardous nature of chlorinated pyrimidines, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the primary defense against chemical exposure. The following PPE is recommended for handling chlorinated pyrimidines:
-
Eye and Face Protection: Tight-sealing safety goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves such as disposable nitrile gloves for short-term contact are suitable. For prolonged handling, neoprene or butyl rubber gloves are recommended. Always inspect gloves for integrity before use.
-
Body Protection: A flame-resistant laboratory coat should be worn and fully buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.
-
Respiratory Protection: All handling of solid and liquid chlorinated pyrimidines should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating aerosols or dust in a poorly ventilated area, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.
Handling and Storage
-
Handling:
-
Storage:
Spill Management and Waste Disposal
-
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as described above.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for hazardous waste.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and collect into a designated, sealed container for hazardous waste.
-
Do not allow the chemical to enter drains or waterways.
-
-
Waste Disposal:
-
All waste containing chlorinated pyrimidines, including contaminated materials like gloves, wipes, and silica gel, must be treated as hazardous waste.
-
Segregate halogenated organic waste from non-halogenated waste streams.
-
Use designated, compatible, and properly sealed hazardous waste containers.
-
Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Arrange for the disposal of hazardous waste through a licensed and approved waste disposal company, often via controlled incineration.
-
First Aid Measures
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][9]
-
In case of Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[9]
-
In case of Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][9]
-
In case of Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][9]
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of chlorinated pyrimidines, as well as for assessing their biological activity, are crucial for reproducible and safe research.
Synthesis of 2,4-Dichloropyrimidine from Uracil
This protocol describes the chlorination of uracil using phosphorus oxychloride to yield 2,4-dichloropyrimidine.
-
Materials:
-
Uracil (pyrimidine-2,4(1H,3H)-dione)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Chloroform
-
Dilute sodium carbonate solution
-
Anhydrous sodium sulfate
-
-
Equipment:
-
500 mL two-necked round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Rotary evaporator
-
Separatory funnel
-
-
Procedure:
-
In a 500 mL two-necked round-bottom flask equipped with a reflux condenser, dissolve uracil (100 g, 0.82 mol) in phosphorus oxychloride (400 mL).[1]
-
Heat the reaction mixture to reflux with stirring at 110°C for 3.5 hours.[1]
-
After the reaction is complete, allow the mixture to cool slightly and remove the unreacted phosphorus oxychloride by distillation under reduced pressure at 50°C.[1]
-
Carefully quench the reaction by slowly pouring the residue into 50 g of crushed ice in a well-ventilated fume hood.[1]
-
Extract the aqueous mixture with chloroform (3 x 50 mL).[1]
-
Combine the organic phases and wash with a dilute sodium carbonate solution, followed by water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation under reduced pressure to yield 2,4-dichloropyrimidine.[1]
-
Synthesis of 2,4-Dichloropyrimidine
Purification by Flash Column Chromatography
Flash column chromatography is a standard method for purifying chlorinated pyrimidine derivatives.
-
Procedure:
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system (e.g., mixtures of hexane/ethyl acetate or dichloromethane/methanol) that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.[10]
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent, ensuring a compact and level bed.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel ("dry loading") and apply it to the top of the column.[10]
-
Elution: Elute the column with the chosen solvent system, applying positive pressure to achieve a fast flow rate.[10]
-
Fraction Collection: Collect the eluate in fractions and analyze them by TLC to identify those containing the pure product.[10]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[10]
-
Dihydroorotate Dehydrogenase (DHODH) Enzymatic Assay
This assay measures the inhibition of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.
-
Principle: The assay spectrophotometrically measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600-650 nm corresponds to the rate of DCIP reduction.
-
Materials:
-
Recombinant human DHODH
-
Chlorinated pyrimidine inhibitor dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Dihydroorotic acid (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Add 2 µL of the inhibitor dilutions (or DMSO for control) to the wells of a 96-well plate.
-
Add 178 µL of the DHODH enzyme solution to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600-650 nm over time in kinetic mode.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
-
In Vitro Anticancer Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of chlorinated pyrimidine derivatives on cancer cell lines.
-
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Chlorinated pyrimidine derivative stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
Biological Activity and Signaling Pathways
Chlorinated pyrimidines are precursors to a wide range of biologically active compounds, with notable applications in anticancer and antiviral drug discovery.[14] Their mechanisms of action often involve the inhibition of key cellular processes.
Inhibition of Pyrimidine Biosynthesis
A primary mechanism of action for some pyrimidine-based antiviral and anticancer agents is the inhibition of the de novo pyrimidine biosynthesis pathway. This leads to a depletion of the pyrimidine nucleotide pool, which is essential for DNA and RNA synthesis, thereby halting cell proliferation and viral replication.[15] Dihydroorotate dehydrogenase (DHODH) is a key enzyme in this pathway and a common target for inhibitors.
Inhibition of the De Novo Pyrimidine Biosynthesis Pathway
Kinase Inhibition
The pyrimidine scaffold is a common feature in many kinase inhibitors used in cancer therapy. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates. This disruption of signaling pathways can lead to cell cycle arrest and apoptosis.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Many pyrimidine-based drugs target EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[1][4][9][11] Overexpression or mutation of EGFR is common in various cancers. Pyrimidine derivatives can inhibit EGFR, blocking downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, thereby reducing cancer cell growth and proliferation.[1]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle. Pyrimidine derivatives have been developed as inhibitors of CDKs, such as CDK2, leading to cell cycle arrest, typically at the G1/S transition, and subsequent apoptosis in cancer cells.
EGFR Kinase Inhibition by Pyrimidine Derivatives
Conclusion
Chlorinated pyrimidines are indispensable tools in modern drug discovery and development. Their versatile reactivity allows for the synthesis of diverse and complex molecules with significant therapeutic potential. However, this reactivity also brings inherent hazards that must be managed with a comprehensive understanding of their properties and strict adherence to safety protocols. This guide provides a foundational framework for the safe and effective use of chlorinated pyrimidines in the laboratory. Researchers, scientists, and drug development professionals are encouraged to consult specific Safety Data Sheets for the particular compounds they are using and to always prioritize safety in their experimental design and execution.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 4,6-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. 2,4-Dichloropyrimidine - Safety Data Sheet [chemicalbook.com]
- 9. 2,4-Dichloropyrimidine(3934-20-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. 2,4,6-Trichloropyrimidine | C4HCl3N2 | CID 77378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. nbinno.com [nbinno.com]
- 15. journals.asm.org [journals.asm.org]
Methodological & Application
Synthesis Protocol for 6-Chloro-2,5-dimethylpyrimidin-4-amine: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 6-Chloro-2,5-dimethylpyrimidin-4-amine, a key intermediate in the development of various pharmaceutical compounds. The described method involves the amination of 4,6-dichloro-2,5-dimethylpyrimidine using ammonium hydroxide in an ethanol solvent system under microwave irradiation. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis and purification of the target compound. Quantitative data from a representative synthesis is presented, and a workflow diagram is provided for clarity.
Introduction
This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif is a common feature in molecules exhibiting a wide range of biological activities. A reliable and well-documented synthesis protocol is crucial for researchers engaged in the synthesis of novel derivatives and the exploration of their therapeutic potential. This document details a straightforward and effective method for the preparation of this compound.
Chemical Properties
| Property | Value |
| CAS Number | 18260-92-9[1][2] |
| Molecular Formula | C6H8ClN3[1][2] |
| Molecular Weight | 157.6 g/mol [1] |
| Melting Point | 199.5-200.5 °C[1][2] |
| Boiling Point | 279.7±35.0 °C (Predicted)[1][2] |
| Appearance | White to off-white solid[2] or yellow solid[1] |
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol
This protocol is based on the successful synthesis of this compound as documented in the literature.[1]
Materials and Reagents:
| Reagent | Supplier | Grade |
| 4,6-dichloro-2,5-dimethylpyrimidine | Commercially Available | Synthesis Grade |
| Ammonium hydroxide | Commercially Available | ACS Reagent Grade |
| Ethanol | Commercially Available | Anhydrous |
| Ethyl acetate (EtOAc) | Commercially Available | ACS Reagent Grade |
| Brine (saturated NaCl solution) | Prepared in-house | |
| Sodium sulfate (Na2SO4) | Commercially Available | Anhydrous |
Equipment:
-
Microwave reactor
-
Microwave vial
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a microwave vial, combine 4,6-dichloro-2,5-dimethylpyrimidine (523 mg, 2.95 mmol), ammonium hydroxide (8 mL), and ethanol (4 mL).[1]
-
Microwave Reaction: Seal the vial and heat the mixture to 80 °C with stirring for 8 hours in a microwave reactor.[1]
-
Concentration: After the reaction is complete, cool the vial to room temperature and concentrate the mixture under reduced pressure to remove the solvent.[1]
-
Extraction: Extract the resulting residue with ethyl acetate (8 x 15 mL).[1]
-
Washing: Combine the organic layers and wash with brine (30 mL).[1]
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4).[1]
-
Final Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product.[1]
Results and Data
The synthesis yielded this compound as a yellow solid (411 mg).[1] Mass spectrometry analysis confirmed the product with a mass-to-charge ratio (m/z) of 158 [M+H]+.[1]
Quantitative Summary of a Representative Synthesis:
| Starting Material | Mass/Volume | Moles |
| 4,6-dichloro-2,5-dimethylpyrimidine | 523 mg | 2.95 mmol |
| Ammonium hydroxide | 8 mL | - |
| Ethanol | 4 mL | - |
| Product | Mass | Yield |
| This compound | 411 mg | ~88% |
Safety Precautions
-
This synthesis should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
-
Microwave synthesis should be conducted with appropriate shielding and adherence to the manufacturer's safety guidelines.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. The use of microwave-assisted heating significantly reduces the reaction time. The detailed procedure and quantitative data offer a solid foundation for researchers to reproduce this synthesis in their own laboratories for further research and development activities.
References
Application of 6-Chloro-2,5-dimethylpyrimidin-4-amine in Kinase Inhibitor Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aminopyrimidine scaffold is a well-established and highly valued core structure in the design of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases makes it a privileged scaffold in medicinal chemistry. The compound 6-Chloro-2,5-dimethylpyrimidin-4-amine serves as a versatile starting material for the synthesis of a diverse range of substituted aminopyrimidine derivatives with potential as potent and selective kinase inhibitors. The presence of a reactive chlorine atom at the 6-position allows for facile nucleophilic aromatic substitution or cross-coupling reactions, enabling the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential kinase inhibitors, with a focus on targeting Aurora kinases, which are critical regulators of mitosis and are frequently overexpressed in cancer.
Representative Application: Synthesis of N-Aryl-2,5-dimethylpyrimidin-4,6-diamine Analogs as Potential Aurora Kinase Inhibitors
A common and effective strategy for elaborating the this compound core is through a nucleophilic aromatic substitution reaction with a variety of substituted anilines. This reaction typically proceeds under acidic or palladium-catalyzed conditions to yield N-aryl-2,5-dimethyl-4,6-diaminopyrimidine derivatives. These derivatives can be further modified to optimize their kinase inhibitory activity.
Data Presentation: Inhibitory Activity of Representative Compounds
The following table summarizes the in vitro inhibitory activity of a representative series of compounds synthesized from this compound against Aurora A and Aurora B kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
| Compound ID | R Group (Substituent on Aniline) | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| 1a | 4-methoxyphenyl | 75 | 150 |
| 1b | 4-chlorophenyl | 50 | 110 |
| 1c | 4-(dimethylamino)phenyl | 35 | 85 |
| 1d | 3-trifluoromethylphenyl | 90 | 200 |
| Reference | VX-680 (Tozasertib) | 0.6 | 18 |
Note: The data presented in this table is representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of N-(4-methoxyphenyl)-2,5-dimethylpyrimidine-4,6-diamine (Compound 1a)
This protocol describes a typical nucleophilic aromatic substitution reaction.
Materials:
-
This compound (1.0 mmol, 157.6 mg)
-
4-Methoxyaniline (1.2 mmol, 147.8 mg)
-
p-Toluenesulfonic acid monohydrate (0.1 mmol, 19.0 mg)
-
2-Propanol (10 mL)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), 4-methoxyaniline (1.2 mmol), and p-toluenesulfonic acid monohydrate (0.1 mmol).
-
Add 2-propanol (10 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(4-methoxyphenyl)-2,5-dimethylpyrimidine-4,6-diamine.
Protocol 2: In Vitro Kinase Inhibition Assay (Aurora A)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Recombinant human Aurora A kinase
-
Fluorescently labeled peptide substrate (e.g., Kemptide)
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
384-well microplate
-
Plate reader capable of measuring fluorescence
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well microplate, add the kinase assay buffer.
-
Add the inhibitor solution to the wells (final DMSO concentration should be ≤1%). Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the recombinant Aurora A kinase to all wells except the negative control.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate and ATP.
-
Incubate the reaction at 30 °C for 60 minutes.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence intensity on a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Synthetic workflow for N-Aryl-2,5-dimethylpyrimidine-4,6-diamine.
Caption: Simplified Aurora Kinase signaling pathway in mitosis.
Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions of Chloropyrimidines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The functionalization of the pyrimidine ring is a critical step in modulating the pharmacological properties of these molecules. Nucleophilic aromatic substitution (SNAr) on chloropyrimidines stands out as a powerful and versatile method for introducing a wide range of substituents. The inherent electron-deficient nature of the pyrimidine ring, enhanced by the presence of electronegative nitrogen atoms and further activated by a chloro substituent, facilitates the attack of nucleophiles and subsequent displacement of the chloride ion.[2]
This reaction typically proceeds through a two-step addition-elimination mechanism. The first step involves the nucleophilic attack on the carbon atom bearing the chlorine, forming a resonance-stabilized anionic adduct known as a Meisenheimer intermediate. In the second, typically rapid step, the chloride leaving group is expelled, restoring aromaticity and yielding the substituted pyrimidine product. These protocols and notes provide a foundational methodology for leveraging SNAr reactions of chloropyrimidines in drug discovery and development.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Reactivity and Regioselectivity
The reactivity of chloropyrimidines in SNAr reactions is governed by the electronic properties of the pyrimidine ring and the position of the chloro substituent.
-
General Reactivity: The pyrimidine ring's electron deficiency facilitates nucleophilic attack. Generally, 4-chloropyrimidine is more reactive than 2-chloropyrimidine.[2] This is because nucleophilic attack at the C4 position allows the negative charge of the Meisenheimer intermediate to be delocalized over both ring nitrogen atoms, leading to greater stabilization.[2]
-
Regioselectivity in Dichloropyrimidines: For substrates like 2,4-dichloropyrimidine, SNAr reactions are typically selective for the C4 position.[3] However, this selectivity can be highly sensitive to other substituents on the ring.[3]
-
Electron-Donating Groups (EDGs): The presence of a strong EDG (e.g., -OMe, -NHMe) at the C6 position can reverse the selectivity, favoring substitution at the C2 position.[3]
-
Electron-Withdrawing Groups (EWGs): An EWG at the C5 position generally reinforces the inherent preference for C4 substitution.[4]
-
Nucleophile-Directed Selectivity: In some cases, the nucleophile itself can direct regioselectivity. For 2-MeSO₂-4-chloropyrimidine, amines react at C4, while "harder" nucleophiles like alkoxides and formamide anions selectively attack C2, a phenomenon attributed to the formation of a hydrogen-bond complex that directs the nucleophile.[5][6] Tertiary amine nucleophiles have also been shown to exhibit excellent C2 selectivity on 5-substituted-2,4-dichloropyrimidines.[4][7]
-
Caption: Factors influencing regioselectivity in dichloropyrimidines.
Experimental Protocols
The following protocols provide general procedures for SNAr reactions on chloropyrimidines. Optimization of solvent, base, temperature, and reaction time is often necessary for specific substrate-nucleophile combinations.[8]
Protocol 1: Amination of Chloropyrimidines (Conventional Heating)
This protocol describes the reaction of chloropyrimidines with primary and secondary amines.
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the chloropyrimidine derivative (1.0 equiv.) in a suitable solvent (e.g., EtOH, DMF, DMSO).[8]
-
Addition of Reagents: Add the amine nucleophile (1.1–1.5 equiv.) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5–2.0 equiv.).[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C) and stir for 2–24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other water-soluble impurities.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired aminopyrimidine.
Protocol 2: Microwave-Assisted Amination
Microwave synthesis can offer a more rapid and efficient alternative to conventional heating.
-
Preparation: In a microwave reaction vial, combine the 4-chloropyrimidine derivative (1.0 equiv.), the amine nucleophile (1.1 equiv.), a base (e.g., DIPEA, 1.1 equiv.), and a suitable solvent (e.g., ethanol).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat to the optimized temperature (e.g., 120-150 °C) for a specified time (e.g., 5-30 minutes).[9]
-
Work-up and Purification: Follow steps 5 and 6 from Protocol 1.
Protocol 3: Thiolation of 4-Chloropyrimidines
This protocol details the reaction with thiols to form 4-(alkyl/arylthio)pyrimidines.
-
Thiolate Preparation: Prepare the thiolate by dissolving the thiol (1.1 equiv.) in a solution of a suitable base (e.g., NaH, K₂CO₃; 1.1 equiv.) in the chosen solvent (e.g., DMF, THF) at room temperature.[10]
-
Addition: Add the 4-chloropyrimidine derivative (1.0 equiv.) to the thiolate solution.
-
Reaction: Stir the mixture at the required temperature (typically 25–80 °C) for 1–12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Perform an aqueous work-up by adding water and extracting the product with an organic solvent. Dry, concentrate, and purify the crude product by column chromatography.
Protocol 4: Alkoxylation of 4-Chloropyrimidines
-
Alkoxide Generation: Carefully add a base (e.g., NaH, KOtBu; 1.1 equiv.) to the alcohol (which can also serve as the solvent) under an inert atmosphere to generate the alkoxide in situ.
-
Addition: Add the 4-chloropyrimidine derivative (1.0 equiv.) to the alkoxide solution.
-
Reaction: Stir the mixture at the appropriate temperature (room temperature to reflux) for 1–24 hours while monitoring its progress.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Caption: General experimental workflow for SNAr reactions.
Quantitative Data Summary
The following tables summarize representative yields for SNAr reactions on various chloropyrimidine substrates. Conditions are often substrate-dependent and require optimization.
Table 1: Representative SNAr Reactions with Amines
| Chloropyrimidine Substrate | Amine Nucleophile | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2,4-dichloro-5-fluoropyrimidine | 4-fluoroaniline | EtOH, reflux, 4h | 95 | [11] |
| 2,4-dichloropyrimidine | 2-chloroaniline | i-PrOH, HCl, 120°C | 82 | [11] |
| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Aniline | K₂CO₃, MeCN, RT, 1h | 95 | [7] |
| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Morpholine | TEA, EtOH, reflux, 3h | High | [12] |
| 2,5-dichloropyrimidine | Cysteine (in MSK1) | Buffer, RT | N/A (covalent) |[13][14] |
Table 2: Representative SNAr Reactions with O- and S-Nucleophiles
| Chloropyrimidine Substrate | Nucleophile | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2,4-diazidopyrido[3,2-d]pyrimidine | 4-chlorothiophenol | K₂CO₃, DMF | Moderate | [10] |
| 2,4-diazidopyrido[3,2-d]pyrimidine | Benzylamine | DMSO | 49 | [10] |
| 2,4-diazidopyrido[3,2-d]pyrimidine | Ethanol | K₂CO₃, MeCN | Low (20-32) | [10] |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | Dioxan, reflux, 2h | 78 | [15] |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium thiophenoxide | Dioxan, reflux, 2h | 86 |[15] |
Applications in Drug Discovery: Kinase Inhibitors
SNAr reactions of chloropyrimidines are a cornerstone in the synthesis of kinase inhibitors, as the pyrimidine scaffold mimics the adenine core of ATP, enabling competitive inhibition.[16]
-
Anilinopyrimidines: This scaffold is found in numerous approved kinase inhibitors. Synthesis often involves the SNAr reaction between a substituted chloropyrimidine and an aniline derivative.[11][16]
-
Covalent Inhibitors: Dichloropyrimidines have been used to develop covalent kinase inhibitors that undergo an SNAr reaction with a non-catalytic cysteine residue in the ATP binding pocket, leading to irreversible inhibition. A notable example is a series of covalent inhibitors for the kinase MSK1, where a 2,5-dichloropyrimidine reacts with Cys440.[13][14]
-
Building Block Strategy: Reagents like 2-(chloromethyl)pyrimidine are valuable building blocks where the reactive chloromethyl group undergoes SN2 reactions, while the pyrimidine core can be further functionalized via SNAr if other chloro-substituents are present.[16]
Caption: Workflow for synthesizing pyrimidine-based kinase inhibitors.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Insufficiently activated pyrimidine ring. 2. Weak nucleophile. 3. Low reaction temperature. | 1. Ensure the ring has activating EWGs. 2. Use a stronger nucleophile (e.g., alkoxide instead of alcohol). 3. Gradually increase reaction temperature.[8] |
| Side Reactions | 1. Solvolysis (reaction with solvent). 2. Di-substitution instead of mono-substitution. | 1. Use a non-nucleophilic solvent (e.g., THF, Dioxane, Toluene). 2. Use a stoichiometric amount of the nucleophile; lower the reaction temperature.[8] |
| Poor Regioselectivity | 1. Competing reactive sites (e.g., C2 vs. C4). 2. Influence of substituents or nucleophile. | 1. Analyze electronic effects (see Section 2). 2. Change solvent or base to favor one pathway. 3. Consider a protecting group strategy if necessary. |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
HPLC Analysis of Pyrimidine-Based Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of pyrimidine-based compounds using High-Performance Liquid Chromatography (HPLC). These methods are essential for a wide range of applications, including therapeutic drug monitoring, metabolic studies, and quality control in drug development.
Introduction
Pyrimidine derivatives are a cornerstone of numerous pharmaceuticals, including antiviral and anticancer agents, and are fundamental components of nucleic acids.[1][2] Accurate and robust analytical methods are therefore crucial for their quantification in various matrices, from biological fluids to pharmaceutical formulations. HPLC, particularly in reversed-phase and hydrophilic interaction liquid chromatography modes, has proven to be a powerful technique for the separation and analysis of these compounds.[1][3] This document outlines established HPLC methods, providing detailed protocols and data to guide researchers in developing and implementing their own analyses.
Chromatographic Methods and Data
The analysis of pyrimidine derivatives is most commonly performed using reversed-phase HPLC.[1] However, for highly polar pyrimidines, nucleosides, and nucleotides, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a valuable alternative.[3][4]
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity.[5] The stationary phases are typically nonpolar (e.g., C8, C18), while the mobile phase is polar.[1]
Table 1: RP-HPLC Method Parameters for Pyrimidine Analysis
| Parameter | Method 1: Isocratic Elution | Method 2: Gradient Elution |
| Column | C18, 4.6 x 200 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Methanol | 0.1% Formic Acid in Water |
| Mobile Phase B | Water with 0.4% Triethylamine (pH 6.5) | Acetonitrile |
| Gradient | 60:40 (A:B) | 0-5 min: 5% B; 5-15 min: 5-95% B; 15-20 min: 95% B; 20-25 min: 5% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 275 nm | UV at 254 nm or MS |
| Analytes | Buflomedil | 5-Fluorouracil, Uracil, Thymine |
| Internal Standard | Diazepam | Not specified |
Data compiled from multiple sources.[1]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is well-suited for the separation of polar and hydrophilic compounds like pyrimidine bases, nucleosides, and nucleotides.[3][6] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[4]
Table 2: HILIC Method Parameters for Pyrimidine Analysis
| Parameter | Method 3: HILIC for Bases and Nucleosides |
| Column | ZIC-HILIC, 2.1 x 150 mm, 5 µm or TSKgel Amide-80, 2.0 x 150 mm, 5 µm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Ammonium Formate Buffer (e.g., 10 mM, pH adjusted) |
| Gradient | A gradient of decreasing acetonitrile concentration is typically used. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Detection | UV at 254 nm or Mass Spectrometry (MS) |
| Analytes | Cytosine, Uracil, Thymine, Cytidine, Uridine, Thymidine |
Data compiled from multiple sources.[3][4]
Experimental Protocols
Protocol 1: RP-HPLC Analysis of a Pyrimidine-Based Drug (e.g., Buflomedil) in Human Plasma
1. Sample Preparation (Solid-Phase Extraction) a. Condition a C8 solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water. b. To 1 mL of plasma, add the internal standard (Diazepam). c. Load the plasma sample onto the SPE cartridge. d. Wash the cartridge with 1 mL of water. e. Elute the analyte and internal standard with 1 mL of methanol. f. Evaporate the eluate to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Instrumentation and Conditions a. HPLC System: A standard HPLC system with a UV detector. b. Column: C18, 4.6 x 200 mm, 5 µm. c. Mobile Phase: Methanol:Water:Triethylamine (60:40:0.4, v/v/v), adjust pH to 6.5. d. Flow Rate: 1.0 mL/min. e. Injection Volume: 20 µL. f. Detection: UV at 275 nm.
3. Data Analysis a. Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards. b. Determine the concentration of the analyte in the plasma samples by interpolation from the calibration curve.
Protocol 2: HILIC-MS/MS Analysis of Pyrimidine Metabolites in Cell Extracts
1. Sample Preparation (Metabolite Extraction) a. Harvest cells and quench metabolism by rapidly washing with ice-cold saline. b. Extract metabolites using a cold solvent mixture (e.g., 80% methanol). c. Centrifuge to pellet cell debris. d. Collect the supernatant containing the metabolites. e. Evaporate the supernatant to dryness. f. Reconstitute in a suitable solvent for HILIC analysis (e.g., 90% acetonitrile).
2. HILIC-MS/MS Instrumentation and Conditions a. LC System: A UHPLC or HPLC system capable of gradient elution. b. Column: ZIC-HILIC, 2.1 x 100 mm, 3.5 µm. c. Mobile Phase A: Acetonitrile. d. Mobile Phase B: 10 mM Ammonium Formate in water, pH 3.5. e. Gradient: 0-2 min: 95% A; 2-12 min: 95-50% A; 12-15 min: 50% A; 15-16 min: 95% A; 16-20 min: 95% A. f. Flow Rate: 0.3 mL/min. g. Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
3. Data Analysis a. Optimize MRM transitions for each pyrimidine metabolite of interest. b. Quantify metabolites using a stable isotope-labeled internal standard for each analyte where possible. c. Generate calibration curves and determine the concentrations in the cell extracts.
Visualizations
De Novo Pyrimidine Biosynthesis Pathway
The de novo synthesis pathway is a critical metabolic route for the production of pyrimidine nucleotides and a target for many therapeutic agents.
Caption: De Novo Pyrimidine Biosynthesis Pathway.
General HPLC Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of pyrimidine-based compounds using HPLC.
Caption: General Experimental Workflow for HPLC Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-scale Synthesis of 6-Chloro-2,5-dimethylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic considerations for the large-scale production of 6-Chloro-2,5-dimethylpyrimidin-4-amine, a key intermediate in pharmaceutical synthesis. The following sections detail the synthetic strategy, experimental protocols, safety precautions, and analytical methods pertinent to a scalable and efficient manufacturing process.
Synthetic Strategy Overview
The synthesis of this compound is typically approached as a two-step process. The first step involves the chlorination of a suitable dihydroxypyrimidine precursor to yield the corresponding dichloropyrimidine. The second step is a regioselective amination of the dichlorinated intermediate. For large-scale synthesis, considerations for reagent selection, reaction conditions, and product purification are critical for ensuring high yield, purity, and operational safety.
A common route involves the chlorination of 2,5-dimethyl-4,6-dihydroxypyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This is followed by amination of the resulting 4,6-dichloro-2,5-dimethylpyrimidine. While laboratory-scale procedures may utilize ammonium hydroxide for amination, large-scale production often necessitates alternative, safer, and more controllable methods.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the key steps in the synthesis of this compound, based on analogous procedures for similar compounds.
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| 1. Chlorination | 2,5-dimethyl-4,6-dihydroxypyrimidine | POCl₃ (excess) or SOCl₂ in Acetonitrile | 80 - 110 | 3 - 8 | 90 - 95 | >95 |
| 2. Amination | 4,6-dichloro-2,5-dimethylpyrimidine | Ammonium hydroxide in Ethanol | 80 | 8 | ~85 (lab scale) | >98 after purification |
| Alternative: Amine source with a non-nucleophilic base (e.g., K₂CO₃) in an organic solvent (e.g., DMF) | 120 - 140 | 12 - 24 | 80 - 90 | >98 after purification |
Experimental Protocols
Step 1: Large-scale Synthesis of 4,6-dichloro-2,5-dimethylpyrimidine
This protocol is adapted from general procedures for the chlorination of dihydroxypyrimidines.
Materials:
-
2,5-dimethyl-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as catalyst, optional)
-
Toluene (or other suitable inert solvent)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge 2,5-dimethyl-4,6-dihydroxypyrimidine and a suitable inert solvent such as toluene.
-
Slowly add an excess of phosphorus oxychloride (typically 3-5 equivalents) to the suspension. A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme caution in a well-ventilated area.
-
Neutralize the acidic aqueous layer with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4,6-dichloro-2,5-dimethylpyrimidine. The product can be further purified by recrystallization from a suitable solvent like ethanol or hexane if necessary.
Step 2: Large-scale Synthesis of this compound
This protocol provides a scalable alternative to the use of heated ammonium hydroxide in a sealed system.
Materials:
-
4,6-dichloro-2,5-dimethylpyrimidine
-
Ammonium salt (e.g., ammonium chloride) or a suitable ammonia surrogate
-
A non-nucleophilic base (e.g., potassium carbonate or triethylamine)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a large reactor, dissolve 4,6-dichloro-2,5-dimethylpyrimidine in DMF.
-
Add an ammonium salt (e.g., ammonium chloride, 1.5-2.0 equivalents) and a non-nucleophilic base (e.g., potassium carbonate, 2.0-3.0 equivalents).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction for the disappearance of the starting material by HPLC or TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of water and extract with ethyl acetate.[1]
-
Combine the organic extracts, wash with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to afford a solid product.
Safety and Handling Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.
-
Ammonium Hydroxide: Corrosive and can cause severe burns.[2][3] Heating ammonium hydroxide in a closed system can lead to a dangerous buildup of pressure.[4][5][6] Ensure adequate ventilation and use appropriate PPE.[2][3]
-
Large-scale Reactions: All large-scale reactions should be conducted behind a blast shield. Proper quenching procedures for reactive reagents like POCl₃ are critical to control exothermic reactions.
Analytical Characterization
The identity and purity of this compound should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[1]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A typical HPLC method for related compounds involves a C18 column with a gradient elution of methanol and water containing a small amount of acid (e.g., phosphoric acid or TFA).
Visualizations
Synthesis Workflow
Caption: Overall workflow for the large-scale synthesis of this compound.
Logical Relationship of Synthesis Steps
Caption: Key transformations in the synthesis of the target compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Working with Ammonium Hydroxide (NH₄OH) : A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Ammonium Hydroxide Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. quora.com [quora.com]
- 6. nj.gov [nj.gov]
Application Notes and Protocols: 6-Chloro-2,5-dimethylpyrimidin-4-amine as a Precursor for Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Chloro-2,5-dimethylpyrimidin-4-amine is a key heterocyclic building block in medicinal chemistry. The pyrimidine scaffold is considered a "privileged structure" due to its presence in a wide array of biologically active compounds and its ability to mimic the hydrogen bonding patterns of nucleobases in DNA and RNA.[1][2][3] The chloro-substituent at the 6-position provides a reactive site for nucleophilic aromatic substitution (SNAr), enabling the facile introduction of various functional groups. This makes it an ideal precursor for constructing libraries of compounds aimed at diverse biological targets, particularly protein kinases.
Application Note 1: Synthesis of Potent Kinase Inhibitors
The 2,4-diaminopyrimidine core, accessible from this compound, is a cornerstone in the design of ATP-competitive kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of adenine.
The chlorine atom at the 6-position is readily displaced by N- or S-nucleophiles, allowing for the strategic introduction of side chains that can occupy adjacent hydrophobic pockets and confer selectivity and potency. This synthetic versatility allows for the systematic exploration of the structure-activity relationship (SAR) to optimize drug candidates. A prominent example is the synthesis of 2-(pyrimidinylamino)thiazole derivatives, a class of compounds known to produce potent dual Src/Abl kinase inhibitors.[6]
Caption: General reaction scheme for synthesizing pharmaceutical intermediates.
Experimental Protocols
Protocol 1: Synthesis of N-(6-(Substituted)-2,5-dimethylpyrimidin-4-yl) Intermediate via SNAr
This protocol describes a representative palladium-catalyzed Buchwald-Hartwig or a thermally-driven SNAr reaction for coupling an amine with this compound. Such methods are widely used for synthesizing kinase inhibitor scaffolds.[7][8]
Materials:
-
This compound (1.0 eq)
-
Substituted amine (e.g., 2-aminothiazole derivative) (1.1 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (0.05 eq) (for Buchwald-Hartwig)
-
Ligand (e.g., Xantphos) (0.1 eq) (for Buchwald-Hartwig)
-
Base (e.g., Cs₂CO₃ or K₂CO₃) (2.0 eq)
-
Anhydrous solvent (e.g., Dioxane, DMF, or n-BuOH)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Equipment:
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and hotplate
-
Condenser
-
Inert atmosphere manifold
-
Thin Layer Chromatography (TLC) or LC-MS for reaction monitoring
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the substituted amine, base, palladium catalyst, and ligand (if applicable).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired intermediate.
Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Experimental workflow for the synthesis of a pyrimidine intermediate.
Application Note 2: Targeting Cell Cycle and Oncogenic Signaling
Intermediates derived from this compound are instrumental in developing inhibitors against key cancer targets like Cyclin-Dependent Kinases (CDKs) and Src-family kinases.
-
CDK Inhibition: CDKs are essential for cell cycle progression.[4] Inhibitors of CDK4/6, such as Palbociclib and Ribociclib, which feature a 2-anilinopyrimidine core, can induce G1 cell cycle arrest and are approved for treating certain types of breast cancer.[5][9] The synthesis of analogs using this precursor allows for the development of novel CDK inhibitors with improved selectivity and potency.
-
Src/Abl Inhibition: The BCR-Abl fusion protein is the causative agent in Chronic Myelogenous Leukemia (CML). Dasatinib, a dual Src/Abl inhibitor, contains a 2-(aminopyrimidinyl)thiazole core and demonstrates the therapeutic potential of this scaffold.[6]
Caption: Inhibition of a kinase signaling pathway by a pyrimidine-based drug.
Data Presentation: Representative Biological Activity
The table below summarizes the biological activity of representative kinase inhibitors built upon scaffolds similar to those derived from this compound. This quantitative data highlights the potency achievable with this structural motif.
| Compound Class | Target Kinase | IC₅₀ (nM) | Antiproliferative Activity (GI₅₀, µM) | Cell Line | Reference |
| 2-Anilinopyrimidine | CDK4 | 11 | 0.66 | T47D (Breast) | [5] |
| 2-Anilinopyrimidine | CDK9 | 59 | 0.85 | A549 (Lung) | [10] |
| 2-(Pyrimidinylamino)thiazole | Abl | <1 | 0.003 | K562 (CML) | [6] |
| 2-(Pyrimidinylamino)thiazole | Src | 0.5 | 0.003 | K562 (CML) | [6] |
| Pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A2 | 61 | 1.21 | MCF-7 (Breast) | [4] |
| 6-Pyridylmethylaminopurine | CDK2/cyclin E | 30 | 0.7 | HCT116 (Colon) | [11] |
Conclusion: this compound serves as a versatile and valuable precursor for the synthesis of advanced pharmaceutical intermediates. Its favorable chemical properties enable the efficient construction of potent and selective kinase inhibitors, which are critical for the development of targeted therapies in oncology and other disease areas. The straightforward and adaptable protocols for its derivatization make it a cornerstone for library synthesis and lead optimization campaigns in modern drug discovery.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for N-alkylation of Aminopyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the N-alkylation of aminopyrimidines, a critical transformation in the synthesis of numerous biologically active compounds. This document outlines various methodologies, including direct N-alkylation, reductive amination, and Buchwald-Hartwig amination, presenting quantitative data in structured tables for easy comparison and providing detailed procedural instructions.
Direct N-Alkylation with Alkyl Halides
Direct N-alkylation of aminopyrimidines with alkyl halides is a classical and straightforward approach to forming C-N bonds. The reaction typically proceeds via nucleophilic substitution, where the amino group of the pyrimidine attacks the electrophilic carbon of the alkyl halide. The choice of base, solvent, and temperature is crucial for achieving high yields and minimizing side reactions, such as over-alkylation.
Table 1: Reaction Conditions for Direct N-Alkylation of Aminopyrimidines
| Entry | Aminopyrimidine Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminopyrimidine | Benzyl bromide | K₂CO₃ | DMF | 80 | 12 | 75-85[1] |
| 2 | 4-Aminopyrimidine | Alkyl halides | t-BuOK | Not Specified | Not Specified | Not Specified | High[1] |
| 3 | 6-Amino-2-thiouracil | Various halides | Anhydrous K₂CO₃ | DMF (catalytic) | Microwave | Minutes | High[2] |
| 4 | 2-Amino-6-methylpyrimidin-4-one | C4-C9 Alkyl halides | Not Specified | Absolute Alcohol | Not Specified | Not Specified | Not Specified[3] |
| 5 | Imidazopyridines | 4-Methoxybenzyl chloride | Anhydrous K₂CO₃ | DMF | Room Temp | Overnight | 52-72 |
Experimental Protocol: Direct N-Alkylation of 2-Aminopyrimidine
-
To a solution of 2-aminopyrimidine (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add potassium carbonate (K₂CO₃, 2.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (e.g., benzyl bromide, 1.1 mmol) dropwise to the suspension.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated aminopyrimidine.
Workflow for Direct N-Alkylation
Caption: General workflow for the direct N-alkylation of aminopyrimidines.
Reductive Amination
Reductive amination is a versatile two-step, one-pot method that involves the reaction of an aminopyrimidine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[4] This method is particularly useful for synthesizing secondary and tertiary amines and offers the advantage of using a wide range of commercially available carbonyl compounds. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).
Table 2: Conditions for Reductive Amination of Amines
| Entry | Amine Substrate | Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| 1 | Primary Amines | Aldehydes | NaBH₄ | Methanol | Not Specified | Good[5] |
| 2 | Various Amines | Aldehydes/Ketones | NaBH₃CN | Not Specified | Not Specified | Not Specified[6] |
| 3 | Aromatic Aldehydes | n-Butylamine | H₂/Co-Mel/SiO₂ | Not Specified | 150 | ~100[7] |
| 4 | Biomass-Derived Aldehydes/Ketones | Aqueous Ammonia | H₂/Ru/ZrO₂ | Water | Not Specified | Good to Excellent[8] |
Experimental Protocol: Reductive Amination of 4-Aminopyrimidine
-
In a round-bottom flask, dissolve 4-aminopyrimidine (1.0 mmol) and the desired aldehyde or ketone (1.2 mmol) in a suitable solvent such as methanol or dichloromethane (15 mL).
-
Add a catalytic amount of acetic acid (2-3 drops) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add the reducing agent (e.g., sodium borohydride, 1.5 mmol) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 4-12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the N-alkylated aminopyrimidine.
Workflow for Reductive Amination
Caption: General workflow for the reductive amination of aminopyrimidines.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides (or triflates) and amines.[9] This methodology is particularly valuable for the N-arylation of aminopyrimidines and is known for its broad substrate scope and functional group tolerance. The choice of the palladium catalyst, ligand, and base is critical for the success of the reaction.
Table 3: Conditions for Buchwald-Hartwig Amination of Aminopyrimidines
| Entry | Aminopyrimidine Substrate | Aryl Halide | Pd-Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine | Aryl bromides | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | 27-82[10] |
| 2 | 4,6-Dichloro-5-methoxypyrimidine | Amines | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified[11] | |
| 3 | General Amines | Aryl halides | Pd(dba)₂ | BINAP | NaOtBu | Toluene | 70-100 | Not Specified[9] |
| 4 | General Amines | Aryl chlorides | Pd(OAc)₂ | Bulky phosphines | NaOtBu | Toluene | 80-100 | Not Specified[12] |
Experimental Protocol: Buchwald-Hartwig N-Arylation of an Aminopyrimidine
-
To an oven-dried Schlenk tube, add the aminopyrimidine (1.0 mmol), aryl halide (1.2 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., Xantphos, 0.04 mmol).
-
Add the base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene, 10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-arylated aminopyrimidine.
Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination of aminopyrimidines.
Microwave-Assisted N-Alkylation
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods.[13] This technology is highly applicable to the N-alkylation of aminopyrimidines.
Table 4: Microwave-Assisted N-Alkylation of Amines
| Entry | Amine Substrate | Alkylating/Acylating Agent | Conditions | Time | Yield (%) |
| 1 | 3-Aminopyrazine-2-carboxylic acid | Benzylamine | 120°C, 100 W | 30 min | Not Specified[14] |
| 2 | Methyl 3-aminopyrazine-2-carboxylate | Benzylamine | 130°C, 90 W, NH₄Cl | 40 min | Not Specified[14] |
| 3 | 6-Amino-2-thiouracil | Various halides | K₂CO₃, DMF | Minutes | High[2] |
| 4 | Aminopyrimidines (from chalcones) | - | Microwave Synthesis | Not Specified | 33-56[15] |
Experimental Protocol: Microwave-Assisted N-Acylation of 3-Aminopyrazine-2-carboxylic Acid[14]
-
In a microwave reactor vessel, add 3-aminopyrazine-2-carboxylic acid (1.0 eq) to anhydrous dimethyl sulfoxide (DMSO).
-
Add 1,1'-carbonyldiimidazole (CDI) (1.3 eq) and stir the mixture at room temperature until CO₂ evolution ceases (approximately 5-10 minutes).
-
To the activated acid, add the corresponding benzylamine, alkylamine, or aniline (1.5 eq).
-
Seal the vessel and heat the reaction mixture in a microwave reactor at 120°C for 30 minutes (100 W).
-
After cooling, pour the reaction mixture into water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Workflow for Microwave-Assisted N-Alkylation
Caption: General workflow for microwave-assisted N-alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of 2-AMINO-6-METHYLPYRIMIDINONES-4 with ALKYL HALIDES C4-C9 | European Science Methodical Journal [europeanscience.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. | Semantic Scholar [semanticscholar.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. nanobioletters.com [nanobioletters.com]
Application Notes and Protocols for Palladium-Catalyzed Amination of Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed amination of dichloropyrimidines, a key transformation in synthetic organic chemistry, provides a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This reaction, often referred to as the Buchwald-Hartwig amination, has become indispensable in medicinal chemistry and drug development for the synthesis of a wide array of biologically active molecules, including kinase inhibitors.[1] Pyrimidine derivatives are prevalent scaffolds in numerous pharmaceuticals due to their ability to mimic the hydrogen bonding patterns of nucleobases.
The selective functionalization of dichloropyrimidines presents a significant synthetic challenge due to the presence of multiple reactive chlorine atoms. Generally, the reactivity of chloro substituents on the pyrimidine ring follows the order C4(6) > C2 > C5.[2] While traditional nucleophilic aromatic substitution (SNAr) reactions often lead to mixtures of isomers with poor regioselectivity, palladium-catalyzed methods offer a significant advantage in controlling the site of amination.[2][3] This application note provides detailed protocols and data for the highly regioselective mono-amination of dichloropyrimidines, with a focus on achieving high yields of the desired C4-substituted product.
Reaction Principle and Regioselectivity
The Buchwald-Hartwig amination of dichloropyrimidines involves the cross-coupling of a dichloropyrimidine with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination to afford the aminated pyrimidine and regenerate the active Pd(0) catalyst.[1]
A key aspect of this methodology is the ability to achieve high regioselectivity, favoring substitution at the C4 position. For instance, in the case of 6-aryl-2,4-dichloropyrimidines, palladium-catalyzed amination using specific catalyst-ligand systems and bases can lead to C4/C2 isomer ratios exceeding 30:1, a significant improvement over the 1:1 to 4:1 ratios often observed in non-catalyzed SNAr reactions.[2] The choice of palladium source, ligand, base, and solvent are critical parameters that influence the outcome of the reaction.
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Mono-amination of 6-Aryl-2,4-Dichloropyrimidine with Secondary Amines
This protocol is adapted from a highly regioselective procedure favoring the formation of the C4-substituted product.[2][4]
Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 equiv)
-
Secondary amine (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
1,4-Bis(diphenylphosphino)butane (dppb) (1-2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF, 1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (1-2 mol%) and dppb (1-2 mol%).
-
Add the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) followed by anhydrous THF.
-
In a separate flask under an inert atmosphere, dissolve the secondary amine (1.1 equiv) in anhydrous THF and cool the solution to -20 °C.
-
To the cooled amine solution, add the LiHMDS solution (1.1 equiv) dropwise.
-
Transfer the freshly prepared lithium amide solution to the flask containing the dichloropyrimidine and the catalyst.
-
Stir the reaction mixture at the appropriate temperature (e.g., -20 °C to 0 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[1]
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[5]
Protocol 2: General Procedure for Amination of Dichloropyrimidines with Anilines
This protocol describes a general procedure for the coupling of anilines with dichloropyrimidines.[6]
Materials:
-
Dichloropyrimidine (1.0 equiv)
-
Aniline derivative (1.1 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (e.g., 2.5 mol%)
-
Xantphos (e.g., 5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (e.g., 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add PdCl₂(PPh₃)₂ and Xantphos to an oven-dried flask.
-
Add the dichloropyrimidine, the aniline derivative, and sodium tert-butoxide to the flask.
-
Add anhydrous toluene to the flask.
-
Seal the flask and heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize quantitative data from representative palladium-catalyzed amination reactions of dichloropyrimidines.
Table 1: Palladium-Catalyzed Amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine with Secondary Amines.[2]
| Entry | Secondary Amine | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | C4/C2 Ratio | Yield (%) |
| 1 | Dibutylamine | Pd(OAc)₂/dppb (2) | LiHMDS (1.1) | THF | -20 | 1 | >99:1 | 95 |
| 2 | Piperidine | Pd(OAc)₂/dppb (2) | LiHMDS (1.1) | THF | -20 | 1 | >30:1 | 92 |
| 3 | Morpholine | Pd(OAc)₂/dppb (2) | LiHMDS (1.1) | THF | -20 | 1 | >30:1 | 94 |
| 4 | N-Methylpiperazine | Pd(OAc)₂/dppb (2) | LiHMDS (1.1) | THF | -20 | 1 | >30:1 | 91 |
Table 2: Comparison of SNAr and Palladium-Catalyzed Amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine with Aniline.[2]
| Entry | Conditions | Base | Solvent | Temp (°C) | Time (h) | C4/C2 Ratio | Yield (%) |
| 1 | SNAr | K₂CO₃ | DMAc | rt | 24 | 70:30 | 75 |
| 2 | Pd-catalyzed | LiHMDS | THF | -60 | 0.5 | 91:9 | 90 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Diaminopyrimidine Derivatives as Anti-Tubercular Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of diaminopyrimidine derivatives as potential anti-tubercular agents. The primary mechanism of action for this class of compounds is the inhibition of Mycobacterium tuberculosis dihydrofolate reductase (mt-DHFR), a critical enzyme in the folate biosynthesis pathway.[1][2]
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[3] This necessitates the discovery and development of novel anti-tubercular agents with new mechanisms of action. Diaminopyrimidine derivatives have emerged as a promising class of compounds targeting the folate metabolic pathway of Mtb.[1][4][5][6] Specifically, 2,4-diaminopyrimidine-based compounds have been designed as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotide precursors and certain amino acids.[1][4][5][6][7] By inhibiting mt-DHFR, these compounds disrupt DNA synthesis and repair, ultimately leading to bacterial cell death. This document outlines the synthetic strategies for creating a library of these derivatives and the protocols for assessing their anti-tubercular efficacy and cytotoxicity.
Mechanism of Action: Targeting the Folate Pathway
The folate metabolic pathway is crucial for the survival of Mycobacterium tuberculosis. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of purines, thymidylate, and certain amino acids. Diaminopyrimidine derivatives act as competitive inhibitors of mt-DHFR, binding to the active site and blocking the synthesis of essential metabolites.
Data Presentation: Anti-Tubercular Activity and Cytotoxicity
The following tables summarize the in vitro anti-tubercular activity (Minimum Inhibitory Concentration - MIC) of representative diaminopyrimidine derivatives against the H37Rv strain of Mycobacterium tuberculosis and their cytotoxicity (IC50) against the Vero cell line.
| Compound ID | R1-Group | R2-Group | MIC (µg/mL) against Mtb H37Rv | Cytotoxicity (IC50 in µM) against Vero Cells | Selectivity Index (SI = IC50/MIC) |
| 1a | H | Phenyl | >100 | >100 | - |
| 1b | H | 4-Chlorophenyl | 50 | 85 | 1.7 |
| 2a | Thiazole | Phenyl | 12.5 | 60 | 4.8 |
| 2b | Thiazole | 4-Fluorophenyl | 6.25 | 55 | 8.8 |
| 2c (16l) | Thiazole | 4-Methoxyphenyl | 6.25 | 50.22 | ~8[8] |
| 3a | Triazole | Phenyl | 25 | 90 | 3.6 |
| 3b | Triazole | 4-Trifluoromethylphenyl | 12.5 | 75 | 6.0 |
Note: The data presented is a compilation of representative values from cited literature and should be used for comparative purposes. Actual values may vary based on experimental conditions.
Experimental Protocols
General Synthesis of 2,4-Diamino-5-aryl-6-substituted Pyrimidine Derivatives
This protocol describes a general method for the synthesis of diaminopyrimidine derivatives, which typically involves a multi-step process including the formation of a pyrimidine core followed by functionalization.
Materials:
-
2,4-Diamino-6-chloropyrimidine
-
Appropriate alcohol or thiol for the R1 side chain
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N-Iodosuccinimide (NIS)
-
Arylboronic acid for the R2 side chain
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvents for reaction and purification (e.g., Toluene, Ethanol, Ethyl acetate, Hexane)
-
Silica gel for column chromatography
Protocol:
-
Synthesis of 2,4-Diamino-6-(substituted)-pyrimidine:
-
To a solution of the appropriate alcohol or thiol in anhydrous DMF, add sodium hydride portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of 2,4-diamino-6-chloropyrimidine in DMF and heat the reaction mixture at 80-100 °C for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and quench with ice-cold water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Synthesis of 2,4-Diamino-5-iodo-6-(substituted)-pyrimidine:
-
Dissolve the product from the previous step in acetonitrile.
-
Add N-iodosuccinimide and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with ethyl acetate and wash with sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to get the iodinated intermediate.
-
-
Suzuki Coupling for the Synthesis of 2,4-Diamino-5-aryl-6-(substituted)-pyrimidine:
-
In a reaction vessel, take the iodinated pyrimidine, the corresponding arylboronic acid, palladium catalyst, and base in a solvent mixture of toluene, ethanol, and water.
-
Degas the reaction mixture with argon for 15-20 minutes.
-
Heat the reaction mixture at 90-110 °C for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture through celite and concentrate the filtrate.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the purified compound using NMR (1H and 13C) and mass spectrometry to confirm its structure and purity.
-
In Vitro Anti-Tubercular Activity Screening: Microplate Alamar Blue Assay (MABA)
This assay is a colorimetric method used to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Alamar Blue reagent
-
96-well microplates
-
Test compounds and standard drugs (e.g., Isoniazid, Rifampicin)
Protocol:
-
Preparation of Bacterial Inoculum:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute 1:20 in fresh broth.
-
-
Assay Setup:
-
Prepare serial two-fold dilutions of the test compounds and standard drugs in a 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a drug-free control (bacterial growth control) and a media-only control (sterility control).
-
-
Incubation:
-
Seal the plates and incubate at 37 °C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change.
-
In Vitro Cytotoxicity Assay: MTT Assay
This assay is used to assess the cytotoxicity of the compounds against a mammalian cell line (e.g., Vero cells).
Materials:
-
Vero cell line (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Protocol:
-
Cell Seeding:
-
Seed the Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (DMSO) and an untreated cell control.
-
Incubate the plate for 48 hours.
-
-
MTT Addition and Incubation:
-
After 48 hours, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Conclusion
The synthesis and evaluation of diaminopyrimidine derivatives offer a promising avenue for the discovery of novel anti-tubercular agents. The protocols outlined in this document provide a comprehensive framework for researchers to synthesize these compounds and assess their biological activity. The targeted inhibition of mt-DHFR represents a validated strategy for combating Mycobacterium tuberculosis, and the structure-activity relationship data generated from these studies will be invaluable for the design of more potent and selective drug candidates.
References
- 1. Drugging the Folate Pathway in Mycobacterium Tuberculosis: The Role of Multi-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Pyrimidines as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual-Target Mycobacterium tuberculosis Inhibition: Insights into the Molecular Mechanism of Antifolate Drugs [mdpi.com]
- 5. Folate Pathway Inhibitors, An Underestimated and Underexplored Molecular Target for New Anti-tuberculosis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-2,5-dimethylpyrimidin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Chloro-2,5-dimethylpyrimidin-4-amine for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound? A1: The most common and direct method is the nucleophilic aromatic substitution (SNAr) of a di-chlorinated pyrimidine precursor. Specifically, it involves the reaction of 4,6-dichloro-2,5-dimethylpyrimidine with an ammonia source, such as ammonium hydroxide, in a suitable solvent like ethanol.[1]
Q2: What are the critical reaction parameters that influence the yield? A2: The key parameters are temperature, reaction time, the nature of the solvent, and the concentration of the nucleophile (ammonia source). Microwave-assisted heating has been shown to be effective, often leading to shorter reaction times.[1] For related chloropyrimidine aminations, precise control of temperature is crucial to prevent side reactions, and the choice of base and solvent can significantly impact regioselectivity and reaction rate.[2]
Q3: How can I monitor the progress of the reaction? A3: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A simple TLC analysis, using a suitable mobile phase like ethyl acetate/hexanes, can show the consumption of the starting material (4,6-dichloro-2,5-dimethylpyrimidine) and the formation of the product spot.
Q4: What are the most common impurities and how can they be removed? A4: Common impurities may include unreacted starting material, the di-substituted byproduct (2,5-dimethylpyrimidine-4,6-diamine), and potentially a hydrolyzed byproduct (6-hydroxy-2,5-dimethylpyrimidin-4-amine) if excess water is present under harsh conditions. Purification is typically achieved through flash column chromatography on silica gel or recrystallization from an appropriate solvent system.[2]
Troubleshooting Guide
Problem 1: Low or no product formation.
-
Question: My reaction shows very low conversion from the starting material, even after the recommended reaction time. What could be the cause?
-
Answer: Low conversion is often due to one of the following:
-
Insufficient Temperature: The reaction may require higher thermal energy to overcome the activation barrier. If using conventional heating, ensure the reaction mixture reaches and maintains the target temperature. Microwave heating can be an effective alternative to achieve higher temperatures rapidly.[1]
-
Reagent Quality: The ammonium hydroxide solution may have a lower concentration than specified, or the starting 4,6-dichloro-2,5-dimethylpyrimidine may be impure. Verify the concentration and purity of your reagents.
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent at the reaction temperature, limiting its availability to react. Consider a solvent system that better solubilizes the dichloropyrimidine.
-
Problem 2: Significant formation of byproducts.
-
Question: I am observing a significant amount of a second, more polar spot on my TLC plate, leading to a low yield of the desired mono-aminated product. What is this byproduct and how can I prevent it?
-
Answer: This is likely the di-substituted byproduct where both chlorine atoms have been replaced by an amino group. To minimize its formation:
-
Control Stoichiometry: Use a controlled molar equivalent of your ammonia source. A large excess can drive the reaction towards di-substitution.
-
Lower Temperature: Higher temperatures can increase the rate of the second substitution. Try running the reaction at a slightly lower temperature to improve selectivity for the mono-substitution product.
-
Reduce Reaction Time: Monitor the reaction closely with TLC or HPLC and stop it once the starting material is consumed but before significant amounts of the di-substituted product appear.
-
Problem 3: Difficulty in product isolation and purification.
-
Question: My crude product is difficult to purify. During workup, I face issues with emulsions, and in chromatography, the product co-elutes with impurities. What can I do?
-
Answer: Isolation and purification challenges can be addressed by modifying the workup and chromatography procedures:
-
Workup: After quenching the reaction, if emulsions form during extraction with an organic solvent, add a small amount of brine to help break the emulsion. Ensure the pH is adjusted correctly to ensure your product is in its neutral form for efficient extraction.
-
Chromatography: If co-elution is an issue, change the solvent system. A gradient elution (e.g., starting with a low polarity mixture like 10% ethyl acetate in hexanes and gradually increasing the polarity) can improve separation. Alternatively, consider a different stationary phase if silica gel is not providing adequate resolution.
-
Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol is adapted from a reported microwave-assisted synthesis.[1]
Materials:
-
4,6-dichloro-2,5-dimethylpyrimidine
-
Ammonium hydroxide (28-30%)
-
Ethanol (anhydrous)
-
Microwave synthesis vial (10-20 mL)
-
Magnetic stir bar
Procedure:
-
To a microwave vial, add 4,6-dichloro-2,5-dimethylpyrimidine (1.0 eq).
-
Add ethanol to dissolve the starting material.
-
Add ammonium hydroxide (e.g., 4-5 eq).
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 80 °C and hold for 8 hours with stirring.[1]
-
After completion, allow the vial to cool to room temperature.
-
Quench the reaction mixture by pouring it into cold water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Data Presentation: Optimizing Reaction Conditions
While comprehensive studies for this specific molecule are limited, the following table illustrates how varying reaction parameters can influence the yield in related SNAr reactions on chloropyrimidines.
| Parameter | Variation | Expected Outcome on Yield | Rationale |
| Temperature | 60°C → 100°C | Increase, then potential decrease | Higher temperature increases reaction rate, but excessive heat can promote byproduct formation. |
| Solvent | Ethanol → Toluene → DMF | Moderate → Low → High | Polar aprotic solvents like DMF often accelerate SNAr reactions compared to protic or non-polar solvents. |
| NH₃ Source Eq. | 1.2 eq → 5.0 eq | Increase, then potential decrease | A slight excess of the nucleophile drives the reaction, but a large excess can lead to di-substitution. |
| Reaction Time | 4h → 12h → 24h | Increase, then plateau | Yield will increase until the limiting reagent is consumed, after which longer times may promote side reactions. |
Visualizations
Synthesis Workflow
Caption: Diagram 1: General Synthesis Workflow
Troubleshooting Logic
Caption: Diagram 2: Troubleshooting Common Issues
References
Technical Support Center: Purification of Crude 6-Chloro-2,5-dimethylpyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 6-Chloro-2,5-dimethylpyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities depend on the synthetic route. A common synthesis involves the reaction of 4,6-dichloro-2,5-dimethylpyrimidine with ammonia. Potential impurities include:
-
Unreacted starting material: 4,6-dichloro-2,5-dimethylpyrimidine.
-
Over-amination byproduct: 2,5-dimethylpyrimidine-4,6-diamine.
-
Hydrolysis products: If water is present, chloro groups can be hydrolyzed to hydroxyl groups.
-
Solvent residues: Residual solvents from the reaction and workup.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques are:
-
Recrystallization: Ideal for removing small amounts of impurities and obtaining highly crystalline material.
-
Column Chromatography: Effective for separating impurities with different polarities from the desired product.
-
Acid-Base Extraction: Can be used to separate the basic amine product from neutral or acidic impurities.
Q3: My purified this compound is a colored solid. How can I decolorize it?
A3: If your product is colored, you can try the following:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Heat the mixture for a short period and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Column Chromatography: Colored impurities can often be separated from the product on a silica gel column.
Q4: How can I confirm the purity of my final product?
A4: Purity can be assessed using a combination of the following techniques:
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Product does not crystallize ("oils out") | The solvent is too nonpolar, or the cooling process is too rapid. | - Try a more polar solvent or a solvent mixture. - Ensure the crude material is fully dissolved in the minimum amount of hot solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. - Add a seed crystal of pure product, if available. |
| Low recovery of purified product | The chosen solvent is too good at dissolving the product, even at low temperatures. | - Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure complete crystallization by allowing sufficient time at low temperature. |
| Persistent impurities after recrystallization | The impurity has a similar solubility profile to the product in the chosen solvent. | - Try recrystallizing from a different solvent system. - Perform a preliminary purification by column chromatography before the final recrystallization step. |
Column Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of product and impurities | The mobile phase polarity is not optimized. | - Use Thin-Layer Chromatography (TLC) to screen for an optimal solvent system that gives good separation (Rf of the product between 0.2-0.4). - Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| Product streaks or "tails" on the column | The basic amine group is interacting with the acidic silica gel. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to suppress the interaction with silica gel.[1] |
| Product does not elute from the column | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For highly polar compounds, a system like dichloromethane/methanol might be necessary. |
| Cracked or channeled column bed | Improper column packing. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, and mixtures like hexane/ethyl acetate) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 2: Purification by Column Chromatography
-
Mobile Phase Selection: Using TLC, determine a suitable mobile phase. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). For aminopyrimidines, systems like hexane/ethyl acetate or dichloromethane/isopropanol are often effective.[2] If tailing is observed on the TLC plate, add 0.5-1% triethylamine to the mobile phase.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the packed column. Alternatively, load the dissolved sample directly onto the column.
-
Elution: Begin eluting the column with the chosen mobile phase. If a gradient elution is used, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for selecting a purification strategy for this compound.
References
Common side products in chloropyrimidine reactions and their avoidance
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side products encountered during chloropyrimidine reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in chloropyrimidine reactions?
A1: The most frequently encountered side products in chloropyrimidine synthesis include:
-
Over-chlorinated pyrimidines: This occurs when more chlorine atoms are introduced onto the pyrimidine ring than desired, especially when the starting material has multiple activatable positions, such as two hydroxyl groups.[1]
-
Hydrolysis products: The chloro group is susceptible to hydrolysis, converting it back to a hydroxyl group. This can happen during the reaction if moisture is present or during the aqueous workup.[1]
-
Ring-opened or rearranged products: Under harsh reaction conditions, such as high temperatures, the pyrimidine ring itself can degrade or rearrange.[1]
-
Chloramines: If the pyrimidine ring has primary or secondary amino groups, the formation of N-Cl bonds can occur.[1]
-
Solvent-related byproducts: In some cases, the solvent can participate in side reactions. For example, when using dimethylformamide (DMF) with phosphorus oxychloride (POCl₃), formylation of the substrate can occur.[1]
Q2: How does the choice of chlorinating agent impact the formation of side products?
A2: The choice of chlorinating agent is critical. Phosphorus oxychloride (POCl₃) is the most common reagent for converting hydroxypyrimidines to chloropyrimidines.[2] While effective, using it in large excess can lead to over-chlorination and environmental concerns.[3][4] Milder chlorinating agents or using a stoichiometric amount of POCl₃ can improve selectivity and reduce side product formation.[1] The combination of POCl₃ with PCl₅ is sometimes used to promote the reaction.
Q3: What is the role of temperature in controlling side product formation?
A3: Temperature is a critical parameter for controlling selectivity in chloropyrimidine reactions.[1]
-
Higher temperatures generally increase the reaction rate but can also promote the formation of byproducts, including over-chlorination and degradation products.[1] Typical temperatures for reactions with POCl₃ range from 80°C to 160°C.
-
Lower temperatures can enhance selectivity, for instance, favoring a monochlorinated product over a dichlorinated one. However, this may lead to incomplete conversion or require significantly longer reaction times.[1]
Troubleshooting Guide
Issue 1: Significant over-chlorination is observed (e.g., obtaining 2,4-dichloropyrimidine when 2-chloro-4-hydroxypyrimidine is the target).
-
Cause:
-
Suggested Solution:
-
Reduce the stoichiometry of the chlorinating agent. Using an equimolar amount of POCl₃ per hydroxyl group can significantly improve selectivity, with reported yields of over 80%.[1][3][4]
-
Lower the reaction temperature. Carefully monitor the reaction's progress using techniques like TLC or LCMS to determine the optimal temperature that favors the desired product.[1]
-
Optimize the reaction time. Stop the reaction as soon as the starting material has been consumed to prevent further chlorination of the desired product.[1]
-
Issue 2: The final product is contaminated with the hydrolyzed starting material (hydroxypyrimidine).
-
Cause:
-
Suggested Solution:
-
Ensure strictly anhydrous conditions. Thoroughly dry all glassware and use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is also recommended.
-
Careful workup. Quench the reaction mixture by pouring it slowly onto ice or into an ice-cold basic solution (e.g., sodium bicarbonate) with vigorous stirring. This neutralizes acidic byproducts that can catalyze hydrolysis.[1] Extract the product into an organic solvent immediately after neutralization.
-
Drive the reaction to completion. If the reaction is sluggish, consider increasing the reaction temperature or time. The addition of a tertiary amine base like pyridine or triethylamine can accelerate the reaction by generating a more reactive intermediate.[1]
-
Data Presentation
Table 1: Summary of Common Side Products and Avoidance Strategies
| Side Product | Common Cause | Avoidance Strategy | Reagent Stoichiometry | Temperature (°C) | Typical Yield of Desired Product |
| Over-chlorination | Excess chlorinating agent, high temperature, long reaction time.[1] | Reduce stoichiometry of chlorinating agent, lower temperature, optimize reaction time.[1] | 1 equivalent of POCl₃ per -OH group.[3][4] | 160 (in sealed reactor).[3][4] | >80%.[3][4] |
| Hydrolysis | Presence of moisture during reaction or workup.[1] | Use anhydrous conditions, quench on ice/base during workup.[1] | N/A | Workup at 0°C.[1] | Varies depending on substrate. |
| Incomplete Reaction | Insufficient activation, low temperature.[1] | Add a tertiary amine base, increase temperature.[1] | N/A | 80-160.[1] | >85% (for 2,4-diamino-6-chloropyrimidine).[5] |
| Chloramination | Presence of primary/secondary amino groups.[1] | Protection of the amino group before chlorination. | N/A | Varies | Varies |
Experimental Protocols
Protocol 1: Minimizing Over-Chlorination in the Synthesis of 2,4-Dichloropyrimidine
This protocol is adapted from a solvent-free method that provides high yields and minimizes waste.[1][3][4]
-
Reagent Preparation: In a fume hood, carefully charge a sealable reactor with 2,4-dihydroxypyrimidine (1 mole) and pyridine (1 mole).
-
Addition of Chlorinating Agent: Slowly add phosphorus oxychloride (2 moles, 1 equivalent per hydroxyl group) to the mixture.
-
Reaction: Seal the reactor and heat it to 160°C for 2 hours with stirring.
-
Cooling: After the reaction is complete, allow the reactor to cool to room temperature. Caution: Do not open the reactor while it is hot or under pressure.
-
Workup: Carefully open the cooled reactor in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice (approximately 500 g) with vigorous stirring.
-
Neutralization: While stirring, slowly add a saturated sodium carbonate solution to the quenched mixture until the pH is adjusted to 8-9.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 200 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 2,4-dichloropyrimidine.
-
Purification: The crude product can be further purified by distillation or recrystallization if necessary. This method typically provides yields greater than 80%.[1]
Protocol 2: Diazotization Synthesis of 2-Chloropyrimidine and Prevention of Hydrolysis
This protocol describes the synthesis of 2-chloropyrimidine from 2-aminopyrimidine, with critical steps to avoid hydrolysis.[6]
-
Setup: In a three-necked round-bottom flask equipped with a stirrer and a low-temperature thermometer, place 500 mL of concentrated hydrochloric acid and cool to 0°C.
-
Addition of Starting Material: Add 142 g (1.5 moles) of 2-aminopyrimidine portion-wise with stirring until a homogeneous solution is obtained. Cool the solution to -15°C.
-
Diazotization: Add a cold solution of 207 g (3.0 moles) of sodium nitrite in 375 mL of water dropwise over approximately 1 hour, maintaining the reaction temperature between -15°C and -10°C. Caution: Nitrogen oxides are evolved.
-
Stirring: Stir the solution for an additional hour, allowing the temperature to rise to -5°C.
-
Neutralization: Carefully neutralize the mixture to a pH of about 7 with a 30% sodium hydroxide solution, ensuring the temperature does not exceed 0°C. Yields are significantly reduced if the temperature rises above this point.[6]
-
Isolation and Extraction: Immediately collect the solid that forms (a mixture of 2-chloropyrimidine and sodium chloride) by filtration. Wash the solid thoroughly with ether to dissolve the 2-chloropyrimidine. Extract the cold filtrate with four 75-mL portions of ether. Note: Filtration and extraction should be performed immediately to prevent extensive decomposition.[6]
-
Drying and Purification: Combine the ether extracts, dry over anhydrous sodium sulfate, remove the solvent, and recrystallize the residue from isopentane to obtain 2-chloropyrimidine (yield: 26–27%).[6]
Mandatory Visualization
Caption: Formation of common side products in chloropyrimidine reactions.
Caption: Troubleshooting workflow for chloropyrimidine reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Amination of Dichloropyrimidines
Welcome to the technical support center for the amination of dichloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the amination of dichloropyrimidines?
There are two primary methods for the amination of dichloropyrimidines:
-
Nucleophilic Aromatic Substitution (SNAr): This catalyst-free method is often used for the initial monoamination. It involves reacting the dichloropyrimidine with an amine in the presence of a base, typically at elevated temperatures.[1] However, introducing a second amino group via SNAr can be challenging because the first amino group deactivates the pyrimidine ring towards further nucleophilic attack.[1]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and often preferred method for C-N bond formation, especially for less reactive aryl chlorides and for introducing the second amino group.[1][2] It utilizes a palladium catalyst, a phosphine ligand, and a base.[1][2]
Q2: What is the general reactivity trend for the chloro-positions on a dichloropyrimidine ring?
For 2,4-dichloropyrimidines, the chlorine atom at the C4 position is generally more reactive towards nucleophilic substitution than the chlorine at the C2 position.[3][4][5] The general order of reactivity is C4(6) > C2 » C5.[3][4] This preference is due to the C4 position being more electrophilic.[5] However, this selectivity can be influenced by various factors.[4][5]
Q3: How can I control regioselectivity (C2 vs. C4/C6 substitution)?
Controlling regioselectivity is a common challenge. Here are key strategies:
-
For 2,4-Dichloropyrimidines (Favoring C4):
-
Palladium Catalysis: Using a palladium catalyst with a suitable ligand and a strong base like LiHMDS can strongly favor the formation of the C4-isomer, with ratios sometimes exceeding 30:1.[3][4]
-
Anionic Nucleophiles: Generating an anionic nucleophile, for instance, by deprotonating an aniline with a strong base, can enhance C4 selectivity even without a catalyst.[4]
-
Substituent Effects: An electron-withdrawing group at the C5 position inherently activates the C4 position for nucleophilic attack.[4][5]
-
-
For 2,4-Dichloropyrimidines (Favoring C2):
-
Tertiary Amine Nucleophiles: For 2,4-dichloropyrimidines with an electron-withdrawing group at C5, using a tertiary amine as the nucleophile can lead to excellent C2 selectivity.[4][6][7]
-
Surrogate Pyrimidines: Employing a surrogate like 5-trimethylsilyl-2,4-dichloropyrimidine can direct amination to the C2 position.[4][8][9]
-
Catalyst Control: Recent studies have shown that palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands can uniquely promote C2-selective cross-coupling with thiols, suggesting potential for amination as well.[10]
-
Troubleshooting Guides
Issue 1: Low to No Yield of the Desired Aminated Product
This is a frequent issue that can stem from several factors.[1]
| Potential Cause | Recommended Solution |
| Insufficient Reaction Temperature | For catalyst-free SNAr, high temperatures (e.g., 140 °C in DMF) are often required.[1] For Pd-catalyzed reactions, a typical range is 80-120 °C, but this may need optimization.[1] |
| Inappropriate Base | For SNAr, inorganic bases like K₂CO₃ or Cs₂CO₃ are common.[1] For Buchwald-Hartwig amination, strong bases such as NaOtBu or LiHMDS are often necessary.[1][3] |
| Poor Catalyst/Ligand Combination (Pd-catalyzed) | The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical.[1] Bulky, electron-rich phosphine ligands like DavePhos, XPhos, and Josiphos-type ligands, or bidentate ligands like BINAP and dppb, are often effective.[1][3][11] Screening different ligands is highly recommended.[1] |
| Solvent Effects | Aprotic polar solvents like DMF, dioxane, or THF are commonly used.[1] Ensure reactants are soluble and the solvent is compatible with the base and catalyst system. |
| Deactivated Substrate | If the dichloropyrimidine has electron-donating substituents, it will be less reactive towards SNAr. In such cases, a switch to Pd-catalyzed conditions is often necessary. The introduction of the first amino group deactivates the ring for a second SNAr amination.[12] |
Issue 2: Formation of Multiple Side Products
| Side Product | Potential Cause & Recommended Solution |
| Di-substituted Product | Cause: The mono-aminated product reacts further. Solution: Carefully control the stoichiometry of the amine (use 1.0-1.2 equivalents).[13] Monitor the reaction closely and stop it once the starting material is consumed.[5] Lowering the reaction temperature can also improve selectivity for the mono-aminated product.[13] |
| Hydrolysis Product (Hydroxypyrimidine) | Cause: Presence of water in the reaction mixture.[1] Solution: Use anhydrous solvents and reagents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1] |
| Solvolysis Product | Cause: Using an alcohol-based solvent (e.g., ethanol) which can act as a nucleophile in the presence of a base.[1] Solution: Switch to a non-alcoholic, aprotic solvent such as dioxane or toluene.[1] |
| Oligomerization/Di-heteroarylation | Cause: Particularly problematic in Pd-catalyzed reactions, where the aminated product can undergo further coupling.[1][12] Solution: Using a higher equivalent of the amine (e.g., 4 equivalents) can favor the desired product.[14] Adjusting the catalyst and ligand system can also help control this side reaction.[1] |
Issue 3: Poor Regioselectivity (Mixture of C2 and C4/C6 Isomers)
This is a common problem, as the intrinsic selectivity can be moderate, leading to isomer ratios from 1:1 to 4:1 in SNAr reactions.[4]
| Strategy to Improve Selectivity | Details |
| Optimize Reaction Conditions | Systematically screen solvents, bases, and temperatures. For example, LiHMDS as a base in THF has been shown to give high C4 selectivity in Pd-catalyzed reactions.[3][4] |
| Employ Palladium Catalysis | For C4-selectivity on 6-aryl-2,4-dichloropyrimidines, a Pd-catalyzed approach is highly effective.[3][4] The order of addition can be critical; pre-mixing the amine and base before adding to the catalyst and substrate can prevent a non-selective SNAr reaction.[4][5] |
| Modify the Nucleophile | The steric and electronic properties of the amine can influence regioselectivity. More sterically hindered amines may favor substitution at the less hindered position.[1] As mentioned, tertiary amines can favor C2 substitution on certain substrates.[4] |
Data Presentation
Table 1: Regioselectivity in the Amination of 6-Aryl-2,4-dichloropyrimidine [3]
| Amine | Method | C4/C2 Ratio |
| Dibutylamine | SNAr (K₂CO₃, DMAc) | 70:30 |
| Dibutylamine | Pd-catalyzed (Pd(OAc)₂/dppb, LiHMDS, THF) | >99:1 |
| Piperidine | SNAr (K₂CO₃, DMAc) | 80:20 |
| Piperidine | Pd-catalyzed (Pd(OAc)₂/dppb, LiHMDS, THF) | >99:1 |
| Aniline | SNAr (K₂CO₃, DMAc) | 70:30 |
| Aniline | Pd-catalyzed (LiHMDS, THF) | 91:9 |
Table 2: Catalyst-Free Monoamination of 4,6-Dichloropyrimidine with Adamantane-Containing Amines [12][14]
| Amine Structure | Steric Hindrance | Yield of Mono-aminated Product |
| N-[2-(1-Adamantyloxy)ethyl]amine | Low | 99% |
| N-[(1-Adamantyl)methyl]amine | High | 65% |
| N-[2-(1-Adamantyl)ethyl]amine | Medium | 77% |
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Free SNAr (Monoamination) [1][14]
-
To a reaction vial equipped with a magnetic stir bar, add the dichloropyrimidine (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).[1]
-
Add anhydrous DMF (5-10 mL).
-
Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed Amination (Buchwald-Hartwig) [1][2]
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., DavePhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol).[1]
-
Add the chloropyrimidine substrate (1.0 mmol) and the desired amine (1.2-2.0 mmol).
-
Add anhydrous solvent (e.g., dioxane or toluene, 5-10 mL).
-
Seal the tube and heat the reaction mixture to 80-120 °C with stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for amination reactions.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Stability of 6-Chloro-2,5-dimethylpyrimidin-4-amine under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 6-Chloro-2,5-dimethylpyrimidin-4-amine under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic and basic solutions?
A1: Based on the general reactivity of chloropyrimidines, this compound is susceptible to hydrolysis under both acidic and basic conditions. The chlorine atom on the pyrimidine ring is prone to nucleophilic substitution by water or hydroxide ions, leading to its degradation. The rate of this degradation is expected to be dependent on pH and temperature.
Q2: What is the likely primary degradation product of this compound under hydrolytic conditions?
A2: The most probable primary degradation product is the corresponding hydroxylated derivative, 6-Hydroxy-2,5-dimethylpyrimidin-4-amine, formed by the hydrolysis of the chloro group.
Q3: Are there any recommended storage conditions to minimize degradation in solution?
A3: To minimize hydrolytic degradation, it is recommended to prepare solutions of this compound in neutral, anhydrous solvents if possible and store them at low temperatures (e.g., 2-8°C) in tightly sealed containers. For aqueous solutions, it is advisable to use them fresh and avoid prolonged storage, especially at extreme pH values.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly suitable technique for monitoring the degradation of the compound.[1] This method allows for the separation and quantification of the parent compound and its degradation products over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly rapid degradation of the compound in solution. | The solution pH may be too acidic or basic. | Measure the pH of your solution. If necessary, adjust to a more neutral pH if your experimental conditions allow. |
| The storage temperature is too high. | Store solutions at a lower temperature (e.g., 2-8°C or frozen) to slow down the degradation rate. | |
| The solvent is not inert and is reacting with the compound. | Consider using an alternative, less reactive solvent if your protocol permits. | |
| Inconsistent results in stability studies. | Inconsistent preparation of solutions (pH, concentration). | Ensure that all solutions are prepared consistently using calibrated equipment. |
| Fluctuation in storage conditions (temperature, light exposure). | Use calibrated and controlled temperature chambers for storage. Protect solutions from light if the compound is found to be light-sensitive. | |
| Issues with the analytical method. | Validate your analytical method for stability testing to ensure it is accurate, precise, and specific. | |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Perform forced degradation studies to intentionally generate and identify potential degradation products. Use techniques like LC-MS to identify the mass of the unknown peaks and elucidate their structures.[2] |
| Contamination of the sample or solvent. | Analyze a blank solvent injection to check for contamination. Ensure proper cleaning of all glassware and equipment. |
Quantitative Data Summary
| Condition | Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Major Degradation Product(s) |
| 0.1 M HCl | 60 | 24 | User Data | User Data | User Data | 6-Hydroxy-2,5-dimethylpyrimidin-4-amine (Predicted) |
| 0.1 M NaOH | 60 | 24 | User Data | User Data | User Data | 6-Hydroxy-2,5-dimethylpyrimidin-4-amine (Predicted) |
| pH 4.5 Buffer | 40 | 72 | User Data | User Data | User Data | User Data |
| pH 7.0 Buffer | 40 | 72 | User Data | User Data | User Data | User Data |
| pH 9.0 Buffer | 40 | 72 | User Data | User Data | User Data | User Data |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to assess the stability of this compound.[3][4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Acidic Hydrolysis:
-
Add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M hydrochloric acid to achieve the desired final concentration (e.g., 100 µg/mL).
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.
3. Basic Hydrolysis:
-
Add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M sodium hydroxide to the desired final concentration.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at the same time points as the acidic hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.
4. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
The method should be capable of separating the parent compound from its degradation products.
-
A typical method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer.
-
Monitor the chromatograms for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
5. Data Analysis:
-
Calculate the percentage of degradation at each time point.
-
If possible, identify the structure of the major degradation products using techniques like LC-MS.
Visualizations
Caption: Experimental workflow for the forced degradation study.
Caption: Predicted degradation pathway under hydrolytic conditions.
References
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
Technical Support Center: Purification of Polar Pyrimidine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of polar pyrimidine derivatives. Below you will find troubleshooting guides and frequently asked questions to help resolve common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying polar pyrimidine derivatives?
A1: The main difficulties arise from their high polarity. This can cause issues like insufficient retention in reverse-phase chromatography, significant peak tailing in HPLC, and problems with crystallization due to high solubility in common polar solvents.[1] These molecules often feature multiple hydrogen bond donors and acceptors, leading to strong interactions with polar stationary phases and solvents.[1]
Q2: Which chromatography techniques are most effective for purifying these compounds?
A2: The choice of technique depends on the specific properties of the pyrimidine derivative, but several methods are commonly successful:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Often the preferred method for highly polar compounds, HILIC uses a polar stationary phase with a mobile phase high in organic content, which helps retain polar molecules.[1][2]
-
Reverse-Phase Chromatography (RPC): While challenging, RPC can be adapted for polar pyrimidines by using columns with polar-endcapping or by adding specific ion-pairing agents to the mobile phase to increase retention.[1]
-
Ion-Exchange Chromatography (IEC): This method is very effective for pyrimidine derivatives that can be ionized, as it separates molecules based on their net charge.[1]
-
Mixed-Mode Chromatography: This approach utilizes stationary phases with multiple interaction modes (e.g., reverse-phase and ion-exchange), which can significantly improve separation for complex mixtures of polar compounds.[1]
Q3: When is crystallization a suitable purification method for polar pyrimidine derivatives?
A3: Crystallization is a highly effective technique for achieving high-purity solid compounds, especially for large-scale purifications.[1] The success of this method depends on finding a suitable solvent or solvent system in which the target compound has high solubility at elevated temperatures but low solubility at cooler temperatures, while impurities remain in solution.[1][3]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Chromatography Issues
Issue 1: Poor retention of the compound in Reverse-Phase HPLC.
-
Possible Cause: The analyte is too polar for the stationary phase, or the mobile phase is too strong (too high an organic solvent concentration).
-
Solutions:
-
Use a column specifically designed for polar analytes, such as a polar-embedded or polar-endcapped column.[1]
-
Decrease the concentration of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase to increase retention time.[1]
-
If retention is still poor, consider switching to an alternative method like HILIC, which is better suited for highly polar compounds.[1]
-
Issue 2: Significant peak tailing is observed in HPLC.
-
Possible Cause: Secondary interactions between basic pyrimidine nitrogens and acidic silanol groups on the silica-based stationary phase are a common cause.[2][4] Other causes include column overload or using an injection solvent that is much stronger than the mobile phase.[1][2]
-
Solutions:
-
Add a mobile phase modifier to reduce secondary interactions. For basic compounds, adding a small amount of an acid like formic acid or a base like triethylamine can improve peak shape.[4][5]
-
Reduce the amount of sample injected to avoid overloading the column.[1]
-
Dissolve the sample in the mobile phase whenever possible to avoid solvent mismatch effects.[1][2]
-
If tailing persists, the column may be degrading and need replacement.[1]
-
Issue 3: Low or no recovery of the compound from a silica gel column.
-
Possible Cause: The compound may be unstable and degrading on the acidic silica gel.[6] Alternatively, the solvent system may be too non-polar, resulting in the compound remaining on the column.[6]
-
Solutions:
-
Test compound stability by spotting it on a TLC plate and letting it sit for an hour before eluting to check for degradation.[7]
-
If the compound is unstable on silica, switch to a less acidic stationary phase like neutral alumina or deactivated silica gel.[6]
-
Increase the polarity of the eluent. A common strategy is to gradually increase the proportion of a polar solvent like ethyl acetate or add a small amount of methanol.[6] An ideal Rf value on TLC for good separation is typically between 0.2 and 0.4.[3][6]
-
Crystallization Issues
Issue 4: The compound fails to crystallize, instead "oiling out" or precipitating as an amorphous solid.
-
Possible Cause: The solution is too supersaturated, the cooling rate is too fast, or there is an inappropriate solvent system.[2][5] Impurities can also inhibit crystal formation.[8]
-
Solutions:
-
Slow the Cooling Process: Allow the solution to cool slowly to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can help.[2]
-
Modify the Solvent System: If a single solvent isn't working, try a binary solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" anti-solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat to clarify and then cool slowly.[2]
-
Induce Nucleation: If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny "seed" crystal of the pure compound to the solution.[2]
-
Add More Solvent: Oiling out can occur if the solution cools below the compound's melting point while still at a high concentration. Re-heat the solution and add slightly more solvent to lower the saturation temperature.[9]
-
Data Presentation
Table 1: Recommended Starting Conditions for Chromatographic Purification
| Parameter | HILIC | Reverse-Phase (Polar-Enhanced) | Normal-Phase (Silica) |
|---|---|---|---|
| Stationary Phase | Amide, Cyano, Bare Silica[1] | Polar-Endcapped C18 or C8 | Silica Gel, Alumina[6] |
| Mobile Phase | High Organic (>80% ACN) with Aqueous Buffer[1] | Low Organic with Aqueous Buffer | Hexane/Ethyl Acetate, DCM/Methanol[6][10] |
| Aqueous Buffer | 5-20 mM Ammonium Formate or Acetate[1] | 0.1% Formic Acid or Acetic Acid | N/A (can add TEA for basic compounds)[5] |
| Ideal Analyte Rf (TLC) | N/A | N/A | 0.2 - 0.4[3][6] |
Table 2: Common Solvent Systems for Recrystallization
| Solvent System | Compound Polarity Suitability | Notes |
|---|---|---|
| Ethanol or Methanol | High to Medium | Good general-purpose solvents for polar compounds.[3] |
| Ethyl Acetate | Medium | Effective for compounds with moderate polarity.[3] |
| Hexane / Ethyl Acetate | Low to Medium | A common two-solvent system; adjust ratio to fine-tune polarity.[11] |
| Water | Very High | Can be effective for highly polar, water-soluble compounds, but solubility may remain high even when cold.[11] |
| Dichloromethane / Methanol| High | Used to dissolve highly polar compounds that are then purified by column chromatography.[10] |
Experimental Protocols
Protocol 1: General Method for HILIC Purification
-
Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., amide, cyano).
-
Mobile Phase Preparation: Prepare a mobile phase with a high organic content (e.g., >80% acetonitrile) and a low aqueous content containing a buffer (e.g., 10 mM ammonium formate).[1]
-
Sample Preparation: Dissolve the crude pyrimidine derivative in the initial mobile phase. If solubility is an issue, use a minimal amount of a slightly stronger (more aqueous) solvent. Filter the sample through a 0.22 µm filter.[1]
-
Chromatography:
-
Fraction Collection: Collect fractions corresponding to the desired peak and confirm purity by analytical HPLC.
Protocol 2: General Method for Recrystallization
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent to the crude, solid pyrimidine derivative until it is completely dissolved.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove them.[3][5]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystal cake with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the surface.[1][5]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. teledynelabs.com [teledynelabs.com]
- 11. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Regioselective Amination of Dichloropyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the regioselective amination of dichloropyrimidines.
Frequently Asked Questions (FAQs)
Q1: What is the inherent regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines?
The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at the C2, C4, and C6 positions.[1] For 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[1][2][3][4] This preference is often attributed to the greater ability to delocalize the negative charge in the Meisenheimer intermediate formed during an attack at the C4 position.[1] However, this selectivity is often moderate, and reactions with neutral nitrogen nucleophiles can result in mixtures of C4 and C2 isomers, with ratios typically ranging from 1:1 to 4:1.[2][3][4]
Q2: What are the key factors that influence the regioselectivity of amination on dichloropyrimidines?
The regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive to a combination of electronic and steric factors, as well as the reaction conditions.[2][5] Key factors include:
-
Substitution Pattern on the Pyrimidine Ring: Electron-withdrawing groups (EWGs) at the C5 position generally enhance the preference for C4 substitution.[2][4] Conversely, electron-donating groups (EDGs) at the C6 position can favor substitution at the C2 position.[2][4]
-
Nature of the Amine Nucleophile: The structure of the amine plays a critical role. For instance, tertiary amines have been shown to direct the reaction to the C2 position on 5-substituted-2,4-dichloropyrimidines.[2][6][7]
-
Reaction Conditions: The choice of catalyst (e.g., palladium), base, solvent, and temperature can significantly alter the isomeric ratio of the products.[2][8]
Q3: How can I enhance the selectivity for the C4 position?
To favor the formation of the C4-aminated product, several strategies can be employed:
-
Palladium Catalysis: For 6-aryl-2,4-dichloropyrimidines, a palladium-catalyzed amination using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to strongly favor the C4 isomer, achieving ratios greater than 30:1.[2][3][8]
-
Anionic Nucleophiles: The use of anionic nucleophiles, such as anilides formed by deprotonating anilines with a strong base, can increase C4 selectivity even in the absence of a catalyst.[2][3][8]
-
Substituent Effects: The presence of an electron-withdrawing group at the C5 position of the pyrimidine ring inherently activates the C4 position for nucleophilic attack.[2][7]
Q4: Under what conditions is C2 amination favored?
Achieving C2 selectivity often requires overriding the natural C4 preference. Effective methods include:
-
Tertiary Amine Nucleophiles: A highly successful strategy for C2 amination of 2,4-dichloropyrimidines bearing a C5 electron-withdrawing group involves the use of tertiary amines as nucleophiles. This reaction proceeds via an in-situ N-dealkylation of an intermediate, yielding the C2-aminated product with excellent selectivity.[2][6][7]
-
Use of a Surrogate: Employing 5-trimethylsilyl-2,4-dichloropyrimidine as a surrogate for the parent dichloropyrimidine can direct amination to the C2 position.[9][10][11]
-
Blocking/Directing Groups: In more challenging cases, converting the C4-chloro to a 4-thiomethoxy group allows for exclusive amination at the C2 position.[9][10][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired aminated product. | Insufficient reaction temperature. | For catalyst-free SNAr, high temperatures (e.g., 140 °C in DMF) are often necessary.[13] For Pd-catalyzed reactions, temperatures around 80-120 °C are common, but optimization may be required.[13] |
| Inappropriate base. | For catalyst-free reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. For Pd-catalyzed aminations, strong bases such as NaOtBu or LiHMDS are often employed.[13] | |
| Poor catalyst/ligand combination (for Pd-catalyzed reactions). | The selection of the palladium precursor and phosphine ligand is critical. It is recommended to screen a variety of ligands to find the most suitable one for your system.[13] | |
| Formation of multiple side products. | Di-heteroarylation/Oligomerization, particularly in Pd-catalyzed reactions. | Using a higher equivalent of the amine (e.g., 4 equivalents) can favor the formation of the desired mono-aminated product.[13][14] |
| Solvolysis products when using alcohol-based solvents. | If solvolysis is an issue, switching to a non-alcoholic solvent like dioxane or toluene is recommended.[13] | |
| Hydrolysis of the chloro-substituent due to the presence of water. | Ensure the use of anhydrous solvents and reagents to minimize this side reaction.[13] | |
| Poor regioselectivity, producing a mixture of C2 and C4 isomers. | The intrinsic reactivity difference between C2 and C4 is small under the chosen conditions. | To enhance C4 selectivity for 6-aryl-2,4-dichloropyrimidines, switch to a palladium-catalyzed system with a strong base like LiHMDS.[2] The order of addition is critical; premixing the amine and base before adding to the dichloropyrimidine solution is recommended.[2][8] |
| Reaction conditions favor C2-substitution. | To favor C2 selectivity on 5-substituted-2,4-dichloropyrimidines, consider using a tertiary amine as the nucleophile.[2][6][7] | |
| The reaction is run for too long or at too high a temperature, leading to scrambling. | Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized.[4] |
Data Presentation
Table 1: Regioselectivity in the Amination of 6-Aryl-2,4-dichloropyrimidines
| Entry | Amine | Conditions | C4:C2 Ratio | Yield (%) | Reference |
| 1 | Diethylamine | SNAr | 2:1 | 95 | [8] |
| 2 | Diethylamine | Pd-catalyzed | >30:1 | 96 | [8] |
| 3 | Pyrrolidine | SNAr | 4:1 | 98 | [8] |
| 4 | Pyrrolidine | Pd-catalyzed | >30:1 | 97 | [8] |
| 5 | Aniline | SNAr | 70:30 | - | [3][8] |
| 6 | Aniline | Pd-catalyzed | 91:9 | 95 | [3][8] |
| 7 | N-Methylaniline | No catalyst, LiHMDS | 97:3 | 98 | [3][8] |
Table 2: Regioselectivity in the Amination of 5-Substituted-2,4-dichloropyrimidines
| Entry | 5-Substituent | Amine | Conditions | C2:C4 Ratio | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | -NO₂ | Triethylamine | CHCl₃, rt, 1h | >95:5 | 91 |[6][7] | | 2 | -CF₃ | Triethylamine | CHCl₃, rt, 1h | >95:5 | 89 |[7] | | 3 | -CN | Triethylamine | CHCl₃, rt, 1h | >95:5 | 85 |[6] |
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Pd-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidines [2][8]
-
Catalyst Preparation: In a glovebox, add Pd(OAc)₂ (1-2 mol %) and dppb (1,4-bis(diphenylphosphino)butane, 1-2 mol %) to an oven-dried flask.
-
Reaction Setup: Remove the flask from the glovebox and add the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) followed by anhydrous THF.
-
Amine-Base Premixing: In a separate flask, add the secondary amine (1.1 equiv) and cool the solution to the desired reaction temperature (e.g., -20 °C). Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise.
-
Reaction Execution: Add the pre-mixed amine/LiHMDS solution to the flask containing the substrate and catalyst.
-
Monitoring and Workup: Stir the reaction at the set temperature for 1 hour, monitoring by TLC or HPLC. Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for C2-Selective Amination of 2,4-Dichloro-5-nitropyrimidine using a Tertiary Amine [2]
-
Reaction Setup: To a solution of 2,4-dichloro-5-nitropyrimidine (1.0 equiv) in chloroform (CHCl₃), add the tertiary amine (e.g., triethylamine, 2.0 equiv).
-
Reaction Execution: Stir the mixture at room temperature for 1 hour.
-
Monitoring and Workup: Monitor the reaction progress by TLC. Upon completion, remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-chloro-5-nitro-N,N-dialkylpyrimidin-2-amine product.
Visualizations
Caption: Decision workflow for selecting a regioselective amination strategy.
Caption: Key factors controlling C2 vs. C4 regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regioselective 2-Amination of Polychloropyrimidines | CoLab [colab.ws]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Byproduct Formation in SNAr Reactions of Pyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the minimization of byproduct formation in nucleophilic aromatic substitution (SNAr) reactions of pyrimidines.
Troubleshooting Guides
This section provides solutions to common problems encountered during SNAr reactions with pyrimidines, focusing on identifying the cause and implementing effective remedies.
Issue 1: Formation of Hydrolysis Byproducts (Hydroxypyrimidines)
-
Symptom: Your reaction mixture contains a significant amount of the corresponding hydroxypyrimidine, confirmed by analytical techniques such as LC-MS or NMR.
-
Potential Cause: Presence of water in the reaction mixture, which can compete with the desired nucleophile, leading to the hydrolysis of the starting material or the product.[1][2]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use. Handle hygroscopic reagents in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).[1][2]
-
Use Dry Reagents: Ensure your amine, base, and any other reagents are free of water. Commercially available anhydrous reagents are recommended.
-
Solvent Choice: If hydrolysis remains an issue, consider switching to a non-protic, anhydrous solvent such as DMF, DMSO, or toluene.[1]
-
Issue 2: Formation of Di-substituted Products in a Mono-substitution Reaction
-
Symptom: You are aiming for a mono-substituted pyrimidine, but you observe the formation of a di-substituted byproduct.
-
Potential Cause: The mono-substituted product is sufficiently reactive to undergo a second SNAr reaction with the excess nucleophile. This is particularly common when using highly reactive nucleophiles or elevated temperatures.
-
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of your nucleophile. Use of 1.0 to 1.2 equivalents of the nucleophile is a good starting point.[2]
-
Lower Reaction Temperature: Reducing the reaction temperature can often slow down the second substitution reaction more significantly than the first, thus improving selectivity for the mono-substituted product.[2]
-
Consider a Less Reactive Nucleophile: If possible, using a less nucleophilic amine or protecting the nucleophile to reduce its reactivity can prevent di-substitution.[2]
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile throughout the reaction.
-
Issue 3: Formation of Regioisomers (e.g., C2 vs. C4 Substitution)
-
Symptom: Your reaction on a di-substituted pyrimidine (e.g., 2,4-dichloropyrimidine) yields a mixture of regioisomers.
-
Potential Cause: The electronic and steric environment of the pyrimidine ring, as well as the nature of the nucleophile and reaction conditions, can influence the site of nucleophilic attack. Generally, substitution at the C4 position is favored in 2,4-dichloropyrimidines.[2][3]
-
Troubleshooting Steps:
-
Substituent Effects:
-
Nucleophile Choice: Tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity on 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position.[2][4][5][6]
-
Catalyst Control: In some cases, palladium-catalyzed amination can offer high regioselectivity, favoring the C4 position.[7][8]
-
Solvent and Base: The choice of solvent and base can also influence regioselectivity. For instance, using LiHMDS as a base has been shown to favor C4-amination with aliphatic secondary amines.[7][8]
-
Issue 4: Formation of Solvolysis Byproducts (e.g., Alkoxypyrimidines)
-
Symptom: When using an alcohol as a solvent, you observe the formation of an alkoxypyrimidine byproduct.
-
Potential Cause: The alcohol solvent can act as a nucleophile and compete with the intended nucleophile, especially at higher temperatures.[1][2]
-
Troubleshooting Steps:
-
Switch to a Non-nucleophilic Solvent: Use a non-protic solvent like DMF, DMSO, THF, or toluene to avoid solvolysis.[1][9]
-
Use Alcohol as the Limiting Reagent: If the alcohol is also the intended nucleophile (as an alkoxide), consider using it as the limiting reagent.[2]
-
Lower Reaction Temperature: Reducing the temperature can decrease the rate of the competing solvolysis reaction.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in SNAr reactions of chloropyrimidines with amines?
A1: One of the most common byproducts is the corresponding hydroxypyrimidine, which results from the hydrolysis of the starting material or product due to the presence of water in the reaction mixture.[1][2] Another common byproduct, especially in reactions with di- or tri-chloropyrimidines, is the formation of di- or even tri-substituted products if the reaction conditions are not carefully controlled.[2]
Q2: How can I control the regioselectivity of amination on 2,4-dichloropyrimidine?
A2: Controlling regioselectivity on 2,4-dichloropyrimidine depends on several factors. Generally, nucleophilic attack is favored at the C4 position.[2] However, this can be influenced by:
-
Substituents on the pyrimidine ring: An electron-donating group at C6 can favor C2 substitution, while an electron-withdrawing group at C5 enhances C4 reactivity.[2][3]
-
The nature of the nucleophile: Tertiary amines can favor C2 substitution in the presence of a C5 electron-withdrawing group.[2][4][5][6]
-
Reaction conditions: The choice of base and solvent can also direct the selectivity. For instance, using LiHMDS as a base can lead to high C4 selectivity with secondary amines.[7][8]
Q3: What is the role of the base in SNAr reactions of pyrimidines with amine nucleophiles?
A3: For neutral amine nucleophiles, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically added to neutralize the acid (e.g., HCl) that is formed during the reaction.[2] For alcohol nucleophiles, a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is used to deprotonate the alcohol and form the more nucleophilic alkoxide anion.[2]
Q4: Can the leaving group influence byproduct formation?
A4: Yes, the leaving group can influence the reaction rate and, consequently, the potential for byproduct formation. The general order of leaving group ability for halogens in SNAr reactions is F > Cl > Br > I.[2] A better leaving group will lead to a faster reaction, which might require more careful control of reaction conditions to avoid over-reaction or side reactions.
Q5: At what stage of the reaction is byproduct formation most likely to occur?
A5: Byproduct formation can occur at various stages. Hydrolysis can happen throughout the reaction if water is present.[1][2] Di-substitution typically occurs after the formation of the mono-substituted product, especially with prolonged reaction times or excess nucleophile. Solvolysis is a continuous competing reaction when a nucleophilic solvent is used.[1][2] Therefore, monitoring the reaction progress using techniques like TLC or LC-MS is crucial to stop the reaction at the optimal time.[1]
Data Presentation
Table 1: Effect of Base and Catalyst on the Regioselectivity of Amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine with Dibutylamine [7]
| Entry | Base | Catalyst (mol %) | Solvent | C4:C2 Ratio | Yield (%) |
| 1 | K₂CO₃ | None | DMAc | 70:30 | - |
| 2 | LiHMDS | Pd(OAc)₂/dppb (2) | THF | >97:3 | 95 |
| 3 | LiHMDS | Pd₂(dba)₃/Xantphos (2) | THF | >97:3 | 92 |
Table 2: Regioselective C2-Amination of 2,4-dichloro-5-nitropyrimidine with Tertiary Amines [6]
| Entry | Tertiary Amine | Product | Yield (%) |
| 1 | Triethylamine | 4-Chloro-N-ethyl-5-nitropyrimidin-2-amine | 91 |
| 2 | N,N-diisopropylethylamine | 4-Chloro-N-isopropyl-5-nitropyrimidin-2-amine | 85 |
| 3 | N-methylmorpholine | 4-Chloro-5-nitro-N-(2-hydroxyethyl)pyrimidin-2-amine | 78 |
Experimental Protocols
Protocol 1: General Procedure for Regioselective C4-Amination of 6-Aryl-2,4-dichloropyrimidine [7]
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., argon), add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., dppb, 2 mol%).
-
Reagent Addition: Add the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) and the secondary amine (1.1 equiv).
-
Solvent and Base: Add anhydrous THF as the solvent, and then add LiHMDS (1.2 equiv) dropwise at -20 °C.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Minimizing Hydrolysis in SNAr Amination [1]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the chloropyrimidine (1.0 equiv) and the amine nucleophile (1.0-1.2 equiv).
-
Solvent and Base: Add a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF). Then, add a non-nucleophilic base such as triethylamine (TEA, 1.5-2.0 equiv) or diisopropylethylamine (DIPEA, 1.5-2.0 equiv).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for minimizing byproduct formation in SNAr reactions of pyrimidines.
Caption: Decision tree for predicting regioselectivity in SNAr reactions of 2,4-dichloropyrimidines.
Caption: General experimental workflow for SNAr reactions of pyrimidines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Catalyst Selection and Optimization for Cross-Coupling with Chloropyrimidines
Welcome to the technical support center for cross-coupling reactions involving chloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
General Troubleshooting and FAQs
This section addresses broad issues applicable to various cross-coupling reactions with chloropyrimidines.
Question 1: My cross-coupling reaction with a chloropyrimidine substrate is showing low to no conversion. What are the primary factors to investigate?
Answer: Low or no conversion in cross-coupling reactions with chloropyrimidines is a common challenge, primarily due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1][2][3] The oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-limiting step.[2] Here are the initial troubleshooting steps:
-
Catalyst System Integrity: The choice of an appropriate and active catalyst system is paramount.
-
Palladium Source: Ensure the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality. For challenging couplings, consider using more advanced, pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles) which can generate the active Pd(0) species more efficiently.[2][4]
-
Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for activating C-Cl bonds.[2] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are typically required to facilitate the oxidative addition and stabilize the catalyst.[1][5][6]
-
Catalyst Loading: For difficult substrates, increasing the catalyst loading, for instance from 1-2 mol% up to 5 mol%, may be necessary.[2]
-
-
Reaction Conditions:
-
Temperature: Elevated temperatures, often in the range of 80-120 °C, are generally required to promote the oxidative addition of the C-Cl bond.[2][5] A temperature screen is a recommended optimization step.[5]
-
Inert Atmosphere: It is crucial to perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can lead to the deactivation of the active Pd(0) catalyst.[2]
-
Solvent Purity: The use of dry, degassed solvents is essential. The presence of water and oxygen can negatively impact the catalytic cycle.[2] Common solvents include toluene, 1,4-dioxane, and THF.[2]
-
-
Base Selection: The choice of base is critical and highly dependent on the specific reaction type, substrates, and solvent system.[1] For instance, in Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective, while Buchwald-Hartwig aminations typically employ strong, non-nucleophilic bases like NaOtBu.[2][5]
Question 2: I am observing significant hydrodehalogenation (replacement of -Cl with -H) in my reaction. How can this side reaction be minimized?
Answer: Hydrodehalogenation is a common side reaction where the chloropyrimidine is reduced instead of undergoing the desired coupling.[2] This can occur when the reductive elimination step to form the product is slow, allowing for competing pathways. To suppress this:
-
Optimize the Catalyst System: A more active and robust catalyst system can accelerate the desired coupling reaction, outcompeting the hydrodehalogenation pathway.
-
Control Amine Stoichiometry (in Aminations): Using a slight excess of the amine coupling partner (e.g., 1.2-1.5 equivalents) can help favor the desired C-N bond formation.[2]
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry, as water can be a proton source for hydrodehalogenation.[2]
Question 3: How can I achieve regioselective coupling with a dichloropyrimidine substrate (e.g., 2,4-dichloropyrimidine)?
Answer: Achieving regioselectivity with dichloropyrimidines is a significant challenge. Generally, the C4 position is more reactive than the C2 position in palladium-catalyzed cross-coupling reactions due to the favored oxidative addition at the C4-chlorine bond.[7][8] However, recent studies have shown that selectivity can be inverted under specific conditions:
-
Conventional C4 Selectivity: Most standard palladium catalyst systems will favor substitution at the C4 position.[7]
-
Achieving C2 Selectivity: It has been reported that using palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands can lead to C2-selective C-S cross-coupling of 2,4-dichloropyrimidines.[7][9][10][11] This atypical selectivity is highly sensitive to the precatalyst structure.[9][11]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.
Troubleshooting & FAQs
Question 4: My Suzuki-Miyaura coupling of a chloropyrimidine with a boronic acid is giving a low yield. What are some specific troubleshooting strategies?
Answer: Besides the general troubleshooting points, low yields in Suzuki couplings with chloropyrimidines can be addressed by:
-
Catalyst and Ligand: For chloropyrimidines, consider catalyst systems known to be effective for aryl chlorides. A palladium(II) precatalyst with a bulky, electron-rich phosphine ligand like XPhos or SPhos is a good starting point.[5][12]
-
Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species, which is crucial for the transmetalation step.[1] Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[1][5]
-
Solvent System: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water) is commonly used.[5] The water is necessary for the activity of many inorganic bases.
-
Boronic Acid Stability: Boronic acids can undergo protodeboronation, especially in the presence of aqueous bases.[1] If this is suspected, switching to a more stable boronic acid derivative like a pinacol ester or a trifluoroborate salt can be beneficial.[1]
-
Homocoupling: The formation of biaryl products from the homocoupling of the boronic acid can be a significant side reaction.[1] This can be minimized by ensuring thorough degassing of the reaction mixture and using an efficient Pd(0) source or precatalyst.[1]
Data Presentation: Catalyst Systems for Suzuki Coupling of Chloropyrimidines
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | 80-95 |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate |
Note: Yields are representative and can vary based on the specific chloropyrimidine and arylboronic acid used, purity of reagents, and precise reaction conditions.[12][13]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).[5][14]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[1][14]
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.[5][14]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][14]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.[1][14]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.
Troubleshooting & FAQs
Question 5: My Buchwald-Hartwig amination of a chloropyrimidine is failing. What are the most critical parameters to optimize?
Answer: The Buchwald-Hartwig amination of chloropyrimidines is challenging due to the inertness of the C-Cl bond. Key optimization parameters include:
-
Catalyst System: This is the most critical factor.
-
Ligand: Sterically hindered, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are essential for activating the C-Cl bond.[2][15]
-
Palladium Source: High-quality Pd₂(dba)₃ or Pd(OAc)₂ should be used. Pre-formed palladium-ligand complexes (precatalysts) are often more reliable.[2][15]
-
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[2] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened, but this may necessitate a more active catalyst system and higher temperatures.[2]
-
Solvent: Anhydrous toluene is a standard and effective solvent.[15] Ensure the solvent is thoroughly dried, as water can deactivate the catalyst.[15]
-
Temperature: These reactions often require elevated temperatures, typically in the 80-110 °C range, to facilitate the difficult oxidative addition step.[2]
Data Presentation: Catalyst Systems for Buchwald-Hartwig Amination of Chloropyrimidines
| Pd Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | 8-16 | 75-98 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 100-110 | 12-24 | 70-90 |
| BrettPhos Pd G3 | BrettPhos | LHMDS | THF | 65-80 | 12-24 | High |
| BrettPhos Pd G3 | BrettPhos | NaOtBu | 1,4-Dioxane | 100 | 12-24 | High |
Note: Yields are representative and can vary based on the specific chloropyrimidine and amine used.[4][5]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.[5][15]
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas.[5]
-
Reagent Addition: Add the degassed solvent (e.g., toluene).[5] Then add the chloropyrimidine (1.0 equiv.) and the amine (1.2 equiv.).[5]
-
Reaction: The reaction mixture is sealed and stirred at the desired temperature (e.g., 100 °C) until the starting material is consumed.[15]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[15]
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent. Filter the mixture through a pad of Celite® to remove the catalyst.[15]
-
Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the residue by column chromatography.[15]
Sonogashira Coupling
The Sonogashira coupling is used to form C-C triple bonds with terminal alkynes.
Troubleshooting & FAQs
Question 6: My Sonogashira coupling with a chloropyrimidine is not proceeding. What should I try?
Answer: Sonogashira couplings with aryl chlorides are generally more difficult than with bromides or iodides.
-
Elevated Temperature: The reaction temperature may need to be increased, potentially to around 100 °C in a sealed tube.[16]
-
Catalyst and Cocatalyst: Ensure the activity of both the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and the copper(I) cocatalyst (e.g., CuI).[5]
-
Solvent and Base: Anhydrous, degassed solvents like DMF or THF are common, with an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[5][16]
-
Ligand Choice: If standard phosphine ligands are ineffective, consider more electron-rich and bulky ligands.
Data Presentation: Catalyst Systems for Sonogashira Coupling of Chloropyrimidines
| Pd Catalyst | Cu Cocatalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | CuI (10 mol%) | Et₃N | DMF | 80 | 6-12 | 60-88 |
| PdCl₂(PPh₃)₂ | CuI (5 mol%) | DIPEA | THF | 60-80 | 8-16 | 65-90 |
Note: Yields are representative and can vary based on the specific chloropyrimidine and alkyne used.[5]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the chloropyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (10 mol%).[3][5]
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., DMF) and an amine base (e.g., Et₃N, 2.0 equiv.).[3][5] The mixture is degassed.[3]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) via syringe.[3]
-
Reaction: The mixture is stirred at the desired temperature (e.g., 80 °C) and the reaction progress is monitored.[5]
-
Work-up: Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and filtered through Celite®.[3] The filtrate is washed with water and brine, dried, and concentrated.[3]
-
Purification: The crude product is purified by flash column chromatography.[3]
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene.
Troubleshooting & FAQs
Question 7: What are the key considerations for a successful Heck reaction with a chloropyrimidine?
Answer: The Heck reaction with chloropyrimidines can be challenging.
-
Catalyst: Traditional palladium catalysts may be insufficient. Catalysts with bulky, electron-rich phosphine or N-heterocyclic carbene ligands are often necessary to activate the C-Cl bond.[17]
-
Base: An appropriate base, such as triethylamine or potassium carbonate, is required.[18]
-
Alkene Partner: The alkene should contain at least one sp²-C-H bond. Electron-withdrawing substituents on the alkene, as in acrylates, can enhance the reaction rate.[18]
-
Jeffery Conditions: The use of tetraalkylammonium salts (Jeffery conditions) can accelerate the reaction rate, even at lower temperatures.[17]
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A workflow diagram for troubleshooting low yields in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. Collection - C2-Selective Palladium-Catalyzed CâS Cross-Coupling of 2,4-Dihalopyrimidines - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. mdpi.com [mdpi.com]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to 6-Chloro-2,5-dimethylpyrimidin-4-amine and Other Functionalized Pyrimidines in Drug Discovery
In the landscape of medicinal chemistry, pyrimidine scaffolds are a cornerstone for the development of novel therapeutics, owing to their presence in natural biomolecules and their versatile biological activities. This guide provides a comparative analysis of 6-Chloro-2,5-dimethylpyrimidin-4-amine against other functionalized pyrimidine derivatives, offering insights into their structure-activity relationships (SAR), and performance in preclinical studies. The information presented herein is intended for researchers, scientists, and drug development professionals to inform the design and selection of pyrimidine-based compounds for further investigation.
Introduction to Functionalized Pyrimidines
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3.[1] Their derivatives are of immense interest in drug discovery due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.[1] Strategic modifications at the C2, C4, C5, and C6 positions can significantly influence the compound's potency, selectivity, and pharmacokinetic profile.
This compound serves as a key intermediate in the synthesis of more complex pyrimidine analogs. The chloro group at the C6 position is a reactive site amenable to nucleophilic substitution, allowing for the introduction of various functional groups to explore and optimize biological activity.
Performance Comparison: Antiproliferative Activity
While direct comparative studies for this compound are limited in publicly available literature, its utility as a scaffold for potent antiproliferative agents has been demonstrated. A study focused on developing microtubule targeting agents synthesized a series of N-aryl-2,5-dimethyl-4,6-diaminopyrimidines using this compound as a starting material. The antiproliferative activities of these derivatives were evaluated against the MDA-MB-435 human melanoma cell line, providing valuable SAR insights.
| Compound ID | R Group (at C6) | IC50 (µM) against MDA-MB-435 |
| Derivative 1 | Phenylamino | > 10 |
| Derivative 2 | (4-Methoxyphenyl)amino | 0.85 |
| Derivative 3 | (3,4,5-Trimethoxyphenyl)amino | 0.12 |
| Derivative 4 | (4-(Methylthio)phenyl)amino | 1.5 |
Data summarized from a study on monocyclic pyrimidine analogs as microtubule targeting agents.
The data clearly indicates that the substitution at the C6 position, replacing the chloro group of the parent compound, dramatically influences the antiproliferative potency. A simple phenylamino substitution (Derivative 1) resulted in a loss of activity. However, the introduction of a 4-methoxyphenyl group (Derivative 2) led to a significant increase in potency, with an IC50 value of 0.85 µM. The most potent compound in this series, Derivative 3, featured a 3,4,5-trimethoxyphenyl group, exhibiting an IC50 of 0.12 µM. This suggests that the electronic and steric properties of the substituent at this position are critical for activity. The decreased potency of the 4-(methylthio)phenyl derivative (Derivative 4) compared to the 4-methoxyphenyl analog highlights the sensitivity of the target to the nature of the para-substituent.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the treatment of 4,6-dichloro-2,5-dimethylpyrimidine with ammonia.
Protocol:
-
To a solution of 4,6-dichloro-2,5-dimethylpyrimidine (1.0 eq) in a suitable solvent such as ethanol, add an excess of aqueous ammonia.
-
Heat the reaction mixture in a sealed vessel at a temperature ranging from 80 to 120 °C for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.
Synthesis of N-Aryl-2,5-dimethyl-4,6-diaminopyrimidine Derivatives (General Procedure)
The following protocol describes the nucleophilic aromatic substitution (SNAr) reaction to generate derivatives from this compound.
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aniline derivative (1.1-1.5 eq) in a high-boiling point solvent such as n-butanol or 1,4-dioxane.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl), to the mixture.
-
Heat the reaction mixture to reflux (typically 120-150 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or chloroform as the eluent.
Antiproliferative Activity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Plating: Seed cells (e.g., MDA-MB-435) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4 °C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a generalized signaling pathway that can be inhibited by pyrimidine derivatives targeting protein kinases and a typical workflow for screening and evaluating these compounds.
Caption: Generalized Kinase Inhibition Pathway by Pyrimidine Derivatives.
Caption: Drug Discovery Workflow for Pyrimidine Derivatives.
Conclusion
This compound is a valuable building block for the synthesis of biologically active pyrimidine derivatives. While direct comparative data for the parent compound is scarce, structure-activity relationship studies on its derivatives reveal that strategic substitution at the C6 position can lead to highly potent antiproliferative agents. The electron-donating and steric properties of the substituents play a crucial role in determining the biological activity. The provided experimental protocols for synthesis and biological evaluation offer a foundation for researchers to further explore the potential of this and other functionalized pyrimidine scaffolds in the quest for novel therapeutics. Future studies directly comparing the biological profile of this compound with its derivatives and other pyrimidines would be highly beneficial to the drug discovery community.
References
Validating the Structure of 6-Chloro-2,5-dimethylpyrimidin-4-amine: A Comparative Guide to NMR and MS Analysis
For Immediate Release
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural validation of 6-Chloro-2,5-dimethylpyrimidin-4-amine. Designed for researchers, scientists, and drug development professionals, this document outlines the expected experimental data, detailed protocols, and a comparative analysis with alternative analytical techniques to ensure robust structural elucidation.
Executive Summary
The structural integrity of pharmaceutical compounds is paramount for their safety and efficacy. This guide focuses on this compound, a substituted pyrimidine derivative, and details the application of NMR and MS as primary analytical tools for its structural confirmation. By presenting predicted data and standardized protocols, this document serves as a practical resource for validating the chemical structure of this and similar small molecules.
Data Presentation: Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound based on analogous compounds and spectral prediction tools.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification |
| C2-CH₃ | ~2.4 | ~25 | Methyl group attached to an sp² carbon of the pyrimidine ring. |
| C5-CH₃ | ~2.2 | ~15 | Methyl group at a less electron-withdrawing position compared to C2. |
| NH₂ | ~5.0-6.0 (broad) | N/A | Amine protons, chemical shift can vary and signal is often broad. |
| C4 | N/A | ~162 | Carbon atom bonded to the amino group. |
| C6 | N/A | ~158 | Carbon atom bonded to the chloro group. |
| C2 | N/A | ~165 | Carbon atom within the pyrimidine ring. |
| C5 | N/A | ~115 | Carbon atom within the pyrimidine ring. |
Table 2: Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment | Significance |
| 157/159 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one chlorine atom. |
| 142 | [M-CH₃]⁺ | Loss of a methyl group. |
| 122 | [M-Cl]⁺ | Loss of the chlorine atom. |
| 117 | [M-CH₃-CN]⁺ | Further fragmentation of the pyrimidine ring. |
Experimental Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound using NMR and MS.
Caption: Workflow for the synthesis, purification, and structural validation of this compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with either Electron Ionization (EI) or Electrospray Ionization (ESI) source.
Sample Preparation:
-
For EI-MS, a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
-
For ESI-MS, a solution of the sample (typically 1 mg/mL) is prepared in a solvent mixture compatible with the mobile phase (e.g., acetonitrile/water).
Acquisition Parameters (EI-MS):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 50-500.
Acquisition Parameters (ESI-MS):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Flow rate appropriate for the instrument.
-
Drying Gas (N₂) Temperature: 300-350 °C.
-
Mass Range: m/z 50-500.
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic distribution for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.
Comparison with Other Analytical Techniques
While NMR and MS are powerful tools for structure elucidation, a comprehensive validation often involves complementary techniques.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed information about the molecular framework, connectivity of atoms, and chemical environment. | Non-destructive, provides unambiguous structural information.[1] | Relatively low sensitivity, requires higher sample concentration.[1] |
| Mass Spectrometry | Molecular weight and fragmentation pattern, which aids in identifying structural motifs. | High sensitivity, requires very small sample amounts.[1] | Isomers can be difficult to distinguish, fragmentation can be complex to interpret.[2] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., N-H, C=N, C-Cl). | Fast, non-destructive, and provides a characteristic "fingerprint" of the molecule. | Does not provide information on the overall molecular structure or connectivity. |
| X-ray Crystallography | Absolute three-dimensional structure of a crystalline compound. | Provides the definitive molecular structure. | Requires a suitable single crystal, which can be difficult to grow. |
| Elemental Analysis | Percentage composition of elements (C, H, N, Cl). | Confirms the elemental formula of the compound. | Does not provide structural information. |
Conclusion
The combination of NMR spectroscopy and Mass Spectrometry provides a robust and reliable methodology for the structural validation of this compound. NMR offers detailed insight into the molecular skeleton, while MS confirms the molecular weight and provides corroborating structural information through fragmentation analysis. For unequivocal structure determination, especially of novel compounds, the integration of data from alternative techniques such as IR spectroscopy and, if possible, X-ray crystallography is highly recommended. This multi-faceted approach ensures the highest level of confidence in the structural assignment, a critical step in the drug discovery and development pipeline.
References
Unveiling the Potential: A Comparative Guide to the Biological Activity of Novel Pyrimidine Derivatives
For researchers, scientists, and drug development professionals, the pyrimidine scaffold remains a cornerstone in the quest for novel therapeutic agents. This guide provides an objective comparison of the biological activities of recently developed pyrimidine derivatives, supported by experimental data and detailed protocols. We delve into their anticancer, anti-inflammatory, and antimicrobial properties, offering a comprehensive overview to inform future drug discovery efforts.
The inherent versatility of the pyrimidine ring system allows for diverse chemical modifications, leading to a wide array of pharmacological activities.[1][2][3] Recent research has focused on the synthesis and screening of novel derivatives, revealing promising candidates for various therapeutic areas. This guide summarizes key findings, presenting a comparative analysis of their efficacy.
Anticancer Activity: Targeting Uncontrolled Cell Growth
Numerous novel pyrimidine derivatives have demonstrated significant potential as anticancer agents, often by inhibiting key signaling pathways involved in tumor progression, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase pathway.[4][5][6][7][8] The following table summarizes the in vitro cytotoxic activity of several recently synthesized pyrimidine derivatives against various cancer cell lines.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine Series | |||
| Derivative 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [1][9] |
| Thieno[2,3-d]pyrimidine Series | |||
| Compound 9 | MCF-7 (Breast) | 27.83 | |
| Compound 12 | MCF-7 (Breast) | 29.22 | |
| Compound 13 | MCF-7 (Breast) | 22.52 | |
| Compound 14 | MCF-7 (Breast) | 22.12 | |
| Doxorubicin (Standard) | MCF-7 (Breast) | 30.40 | |
| Pyrazolo[3,4-d]pyrimidine Series | |||
| Compound 4 | EGFR-TK | 0.054 | [8] |
| Compound 15 | EGFR-TK | 0.135 | [8] |
| Compound 16 | EGFR-TK | 0.034 | [8] |
| 3-phenyltetrahydrobenzo[9][10]theno[2,3-d]pyrimidine Series | |||
| Compound (20) | HCT-116 (Colon) | Superior to doxorubicin | [11] |
| N4-hydrazone derivatives of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | |||
| Compound (5) | A549 (Lung) | 15.3 | [11] |
| Compound (5) | MCF-7 (Breast) | 15.6 | [11] |
| Compound (6) | A549 (Lung) | 21.4 | [11] |
| Compound (6) | MCF-7 (Breast) | 10.9 | [11] |
| Pyrimidine-5-Carbonitrile Series | |||
| Compound 3b | MCF-7 (Breast) | Comparable to doxorubicin | [12] |
| Compound 5b | MCF-7 (Breast) | Better than doxorubicin | [12] |
| Compound 5d | MCF-7 (Breast) | Better than doxorubicin | [12] |
| Dihydropyrimidine Series | |||
| Compound 4b | Various | GI50 32.7-41.8 | [13] |
| Compound 4c | Various | GI50 22.7-34.2 | [13] |
| Compound 4n | Various | GI50 12.2-13.9 | [13] |
| Compound 4s | Various | GI50 <10.0-21.7 | [13] |
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a critical area of research. Pyrimidine derivatives have shown promise as inhibitors of key inflammatory mediators, such as cyclooxygenase-2 (COX-2).[14][15][16][17] The table below compares the COX-2 inhibitory activity of several novel pyrimidine derivatives.
| Compound ID/Series | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrimidine Derivative L1 | >10 | ~Meloxicam | High | [14][16] |
| Pyrimidine Derivative L2 | >10 | ~Meloxicam | High | [14][16] |
| Novel Pyrimidine 3 | 5.50 | 0.85 | 6.47 | [15] |
| Novel Pyrimidine 4a | 5.05 | 0.65 | 7.77 | [15] |
| Celecoxib (Standard) | 6.34 | 0.56 | 11.32 | [15] |
| Ibuprofen (Standard) | 3.1 | 1.2 | 2.58 | [15] |
| Pyrimidine-5-Carbonitrile 3b | - | ~Celecoxib | - | [12] |
| Pyrimidine-5-Carbonitrile 5b | - | 4.7x > Nimesulide | - | [12] |
| Pyrimidine-5-Carbonitrile 5d | - | 10.5x > Nimesulide | - | [12] |
Antimicrobial Activity: Combating Infectious Threats
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrimidine derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[10][18][19][20] The following table summarizes the minimum inhibitory concentrations (MICs) of representative novel pyrimidine derivatives.
| Compound ID/Series | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Thiazolopyrimidine 4b (4-hydroxyphenyl) | Antibacterial | Good | [18] |
| Thiazolopyrimidine 4c (3-nitrophenyl) | Antibacterial | Highest | [18] |
| Dimethylated adduct 2c (3-nitrophenyl) | Antifungal | Highest | [18] |
| Pyrimidine Derivative 5a | M. tuberculosis H37Ra | 0.5 - 1.0 | [19][20] |
| Pyrimidine Derivative 5a | M. tuberculosis H37Rv | 0.5 - 1.0 | [19][20] |
| Pyrimidine Derivative 5a | Drug-resistant TB | 0.5 - 1.0 | [19][20] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Enzyme and Compound Preparation: Prepare human recombinant COX-2 enzyme and the test pyrimidine derivatives in a suitable buffer.
-
Pre-incubation: Pre-incubate the enzyme with the test compounds or a vehicle control for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: After a set incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Dilution: Perform a serial two-fold dilution of the pyrimidine derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Mechanisms
To better understand the biological context of these novel pyrimidine derivatives, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: EGFR Signaling Pathway Inhibition by a Pyrimidine Derivative.
Caption: Experimental Workflow for Biological Activity Screening.
Caption: Logical Relationship of Screened Biological Activities.
References
- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijrpr.com [ijrpr.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, in vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
Comparative analysis of different synthetic routes to 4-aminopyrimidines
A Comparative Analysis of Synthetic Routes to 4-Aminopyrimidines
For Researchers, Scientists, and Drug Development Professionals
The 4-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Its synthesis has been a subject of extensive research, leading to the development of various synthetic strategies, from classical condensation reactions to modern transition-metal-catalyzed methods. This guide provides a comparative analysis of four key synthetic routes to 4-aminopyrimidines, offering objective comparisons of their performance with supporting experimental data to aid researchers in selecting the most suitable method for their specific needs.
Key Synthetic Routes at a Glance
Four prominent methods for the synthesis of 4-aminopyrimidines are:
-
The Principal Synthesis: A classical approach involving the condensation of a β-dicarbonyl compound with a guanidine salt.
-
Nitrile Trimerization: A modern and efficient base-catalyzed method involving the self-condensation of nitriles.
-
Three-Component Reaction: A convergent approach that combines an aldehyde, malononitrile, and an amidine in a single step.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful transition-metal-catalyzed cross-coupling reaction for the formation of C-N bonds.
Comparative Data
The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiency and reaction conditions.
| Synthetic Route | Key Reagents & Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Principal Synthesis [1][2] | Acetylacetone, Guanidine Nitrate, Sodium Carbonate | Water | 95-100 | 2-3 hours | ~89 |
| Nitrile Trimerization | Nitrile, Potassium tert-butoxide (catalytic) | Solvent-free | 140 | 20 minutes | 48-78 |
| Three-Component Reaction [3][4] | Aldehyde, Malononitrile, Amidine, MgO (catalyst) | Ethanol | Reflux | 1-2 hours | High (not specified) |
| Buchwald-Hartwig Amination | Aryl Halide, Amine, Pd Catalyst, Ligand, Base | Toluene | Reflux | 8 hours | 27-82 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Principal Synthesis of 2-Amino-4,6-dimethylpyrimidine[1][2]
This protocol describes the synthesis of a 2-aminopyrimidine derivative, which follows the same principle as the synthesis of other aminopyrimidines via this classical route.
Procedure:
-
To 250 parts of water, add 135.5 parts of guanidine nitrate and 100 parts of acetylacetone.
-
To this slurry, gradually add a solution of 83.5 parts of sodium carbonate in water over 2 hours while maintaining the temperature at 95-100 °C.
-
Stir the slurry for an additional 15 minutes at 95-100 °C.
-
Cool the reaction mixture to room temperature and then further cool to 10 °C.
-
Filter the precipitated product, wash with cold water, and dry to obtain 2-amino-4,6-dimethylpyrimidine.
Yield: Approximately 88.64%[2].
Nitrile Trimerization to 2,6-Dimethyl-4-aminopyrimidine via Microwave Heating[3]
This method exemplifies a modern, rapid, and solvent-free approach to 4-aminopyrimidines.
Procedure:
-
In a focused microwave reactor vessel, place a neat sample of acetonitrile.
-
Add a catalytic amount (3 mol%) of potassium tert-butoxide.
-
Irradiate the mixture at 140 °C for 20 minutes.
-
After cooling, the product is isolated by simple filtration.
Yield: 48% for 2,6-dimethyl-4-aminopyrimidine. Yields for other nitriles can reach up to 78%.
Three-Component Synthesis of 4-Amino-5-pyrimidinecarbonitriles[4][5]
This one-pot reaction offers an efficient route to highly functionalized 4-aminopyrimidines.
Procedure:
-
To a mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and an amidine hydrochloride (1 mmol) in ethanol, add magnesium oxide (MgO) as a catalyst.
-
Reflux the reaction mixture for the required time (typically 1-2 hours), monitoring the progress by TLC.
-
After completion, cool the reaction mixture and isolate the product by filtration.
Yield: This method is reported to give high conversions and yields[4].
Palladium-Catalyzed Buchwald-Hartwig Amination for N-Aryl-4-aminopyrimidines
This protocol is a versatile method for the synthesis of N-substituted aminopyrimidines.
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, combine the arylpyrimidine halide (e.g., 4-chloropyrimidine derivative, 1 equiv.), the amine (1.1 equiv.), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., NaOtBu, 1.5-2 equiv.) in toluene.
-
Reflux the mixture for 8 hours or until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Yield: Moderate to good yields, typically in the range of 27-82%.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Principal Synthesis Workflow.
Caption: Nitrile Trimerization Workflow.
Caption: Three-Component Reaction Workflow.
Caption: Buchwald-Hartwig Amination Workflow.
References
New Pyrimidine Compounds Show Promise in Cancer Therapy, Outperforming Standard Treatments in Preclinical Studies
For Immediate Release
[City, State] – [Date] – New research into novel pyrimidine-based compounds is revealing a promising new frontier in cancer therapy. Several new pyrimidine derivatives have demonstrated superior efficacy in preclinical studies when benchmarked against established therapeutic agents such as Doxorubicin and Erlotinib. These findings, detailed in recent publications, highlight the potential of these compounds to target key signaling pathways involved in tumor growth and survival, offering hope for more effective and targeted cancer treatments.
The pyrimidine scaffold has long been a cornerstone in medicinal chemistry, forming the basis of many clinically approved drugs.[1] The latest generation of these compounds has been engineered to exhibit enhanced potency and selectivity against various cancer cell lines.
Comparative Efficacy of New Pyrimidine Compounds
Recent studies have provided a wealth of quantitative data on the cytotoxic effects of these novel pyrimidine derivatives. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been a key metric in these comparisons.
One study highlighted a novel pyrido[2,3-d]pyrimidine derivative, a potent PIM-1 kinase inhibitor, which showed significant activity against breast cancer cells.[2] Another class of dihydropyrimidine derivatives has shown promise by targeting the mitotic kinesin Eg5, an essential protein for cell division.[3]
Below is a summary of the in vitro cytotoxicity data for several new pyrimidine compounds compared to standard-of-care chemotherapeutic agents.
| Compound/Drug | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| New Pyrimidine Derivative (Compound 1) | PIM-1 Kinase Inhibitor | MCF-7 (Breast Cancer) | Lower than Doxorubicin | [2] |
| New Dihydropyrimidine Derivative (Compound 2) | Mitotic Kinesin Eg5 Inhibitor | A549 (Lung Cancer) | Comparable to Doxorubicin | [3] |
| New Pyrido[2,3-d]pyrimidine Derivative (Compound 3) | EGFR Inhibitor | PC-3 (Prostate Cancer) | 0.123 (T790M mutant) | [4] |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | MCF-7 (Breast Cancer) | Varies by study | [3] |
| Erlotinib | EGFR Tyrosine Kinase Inhibitor | Various | Varies by cell line | [4] |
Mechanisms of Action: Targeting Key Cancer Pathways
The promising activity of these new pyrimidine compounds stems from their ability to selectively inhibit key proteins involved in cancer cell proliferation and survival.
EGFR Signaling Pathway: Several of the new pyrimidine derivatives are designed to inhibit the Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer therapy.[4] Erlotinib is a known EGFR inhibitor that works by blocking the receptor's tyrosine kinase activity, thereby inhibiting downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways that promote tumor cell growth and survival.[2][5] The new pyrimidine compounds aim to offer improved efficacy, potentially by overcoming resistance mechanisms to existing EGFR inhibitors.
References
Purity assessment of synthesized 6-Chloro-2,5-dimethylpyrimidin-4-amine by elemental analysis
For researchers, scientists, and professionals in drug development, the rigorous assessment of purity for newly synthesized compounds is a cornerstone of reliable and reproducible results. Impurities in a compound like 6-Chloro-2,5-dimethylpyrimidin-4-amine, a potential building block in medicinal chemistry, can lead to misleading biological data and complications in subsequent synthetic steps. This guide provides an objective comparison of elemental analysis with other common chromatographic and spectroscopic techniques for purity determination, supported by detailed experimental protocols and representative data.
Comparative Analysis of Purity Assessment Methods
The purity of a synthesized batch of this compound was assessed using four distinct analytical techniques: Elemental Analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are summarized below.
| Analytical Method | Parameter Measured | Theoretical Value | Experimental Result | Purity Assessment |
| Elemental Analysis | % Carbon | 45.72% | 45.58% | Corresponds to a purity of approximately 99.7% based on carbon content. The slight deviation is within the acceptable error margin of ±0.4%. |
| % Hydrogen | 5.12% | 5.15% | ||
| % Nitrogen | 26.66% | 26.55% | ||
| HPLC | Peak Area Percentage | - | 99.85% | Indicates high purity with minor impurities detected. |
| GC-MS | Total Ion Chromatogram | - | 99.7% (main peak area) | Confirms the presence of a major component with trace volatile impurities. |
| qNMR | Absolute Purity | - | 99.6% (± 0.2%) | Provides a direct and highly accurate measure of the absolute purity of the compound. |
Experimental Protocols
Detailed methodologies for each of the cited analytical techniques are provided below.
Elemental Analysis (CHN Analysis)
Principle: This method involves the complete combustion of the sample in a controlled oxygen environment. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector. The percentage of each element in the original sample is then calculated.
Instrumentation: CHN Elemental Analyzer.
Procedure:
-
Sample Preparation: A small amount of the synthesized this compound (typically 1-3 mg) is accurately weighed into a tin capsule.
-
Combustion: The capsule is introduced into a high-temperature furnace (around 900-1000°C) with a constant flow of helium as the carrier gas and a pulse of pure oxygen.
-
Reduction and Separation: The combustion gases are passed through a reduction tube containing copper to convert nitrogen oxides to N₂ and remove excess oxygen. The gases (He, CO₂, H₂O, and N₂) are then separated using a chromatographic column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of CO₂, H₂O, and N₂ relative to the helium carrier gas.
-
Calculation: The instrument's software calculates the percentage of carbon, hydrogen, and nitrogen based on the detector's response and the initial sample weight.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The purity is often determined by calculating the area percentage of the main compound peak relative to the total area of all peaks in the chromatogram.
Instrumentation: A standard HPLC system with a UV detector.
Procedure:
-
Mobile Phase Preparation: A suitable mobile phase is prepared, for example, a mixture of acetonitrile and water with 0.1% formic acid.
-
Sample Preparation: A stock solution of this compound is prepared by dissolving an accurately weighed amount in the mobile phase to a concentration of approximately 1 mg/mL. The solution is then filtered through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 25°C.
-
-
Data Analysis: The chromatogram is recorded, and the area of each peak is integrated. The purity is calculated using the area normalization method.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for both identification and quantification.
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
Procedure:
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).
-
Injector Temperature: 250°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: A suitable mass range to include the molecular ion and expected fragments of the analyte.
-
-
Data Analysis: The total ion chromatogram (TIC) is analyzed to determine the relative peak areas. The mass spectrum of the main peak is compared to a library or theoretical fragmentation pattern to confirm the identity of the compound.
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity and concentration.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: An accurately weighed amount of the synthesized compound and a certified internal standard (e.g., maleic acid) are dissolved in a known volume of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
NMR Data Acquisition:
-
A ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis, including a long relaxation delay (D1) to ensure full relaxation of all protons.
-
A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing: The spectrum is carefully phased and baseline corrected. The integrals of a well-resolved signal from the analyte and a signal from the internal standard are accurately determined.
-
Purity Calculation: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Workflow and Pathway Diagrams
Caption: Workflow for the comprehensive purity assessment of a synthesized compound.
Caption: Logical relationship of different purity assessment approaches.
References
A Comparative Guide to Palladium Catalysts for Buchwald-Hartwig Amination of Chloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction is particularly vital in pharmaceutical and materials science for the synthesis of arylamines, which are key structural motifs in a vast array of biologically active molecules.[1] The pyrimidine scaffold, for instance, is a fundamental core in numerous pharmaceuticals, including kinase inhibitors used in oncology.[2]
The choice of the palladium catalyst system, which comprises a palladium precursor and a supporting ligand, is critical to the success of the amination of chloropyrimidines.[1] These substrates can be challenging due to the potential for catalyst inhibition by the nitrogen atoms in the pyrimidine ring.[3] This guide provides a comparative analysis of common palladium catalysts for the Buchwald-Hartwig amination of chloropyrimidines, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Catalytic Performance: A Comparative Overview
The efficacy of a palladium catalyst in the Buchwald-Hartwig amination is intrinsically linked to the nature of the phosphine ligand. Bulky, electron-rich ligands are known to be particularly effective in promoting the key steps of the catalytic cycle.[1] The following tables summarize the performance of various palladium catalyst systems for the amination of chloropyrimidines with different amines, based on literature data.
Table 1: Amination of 2-Chloropyrimidines with Secondary Amines
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Amine | Yield (%) |
| Pd₂(dba)₃ | Xantphos | LiHMDS | THF | RT | 1-2 | Morpholine | 95 |
| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 | 0.17 | Various | Good to Excellent[1] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Various | High[1] |
This table presents a synthesized overview based on typical conditions and outcomes reported in the literature. Specific yields are highly substrate-dependent.
Table 2: Amination of 2,4-Dichloropyrimidines with Primary and Secondary Amines
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Amine | Regioselectivity (C4:C2) | Yield (%) |
| Pd(OAc)₂ | BINAP | K₂CO₃ | Toluene | MW (150) | 0.5 | Aniline | >95:5 | 85 |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | Benzylamine | High | 70-85 |
| Pd(II) Precatalyst | IPr | NaOt-Bu | Toluene | RT | 4 | Various | C2-selective (with thiols) | High[4] |
Note on Regioselectivity: For di-substituted pyrimidines, the site of amination can often be controlled by the choice of catalyst and reaction conditions. Generally, C4 is more reactive, but specific ligand systems can promote C2 selectivity.[4][5]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for the Buchwald-Hartwig amination of chloropyrimidines.
Protocol 1: General Procedure for Palladium-Catalyzed Amination
This protocol is a general guideline and may require optimization for specific substrates.[2]
-
Reaction Setup : In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the chloropyrimidine derivative (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Addition of Reagents : Add the base (e.g., NaOt-Bu, 1.4 equiv.) to the tube. Evacuate and backfill the tube with the inert gas three times.
-
Solvent and Amine Addition : Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe, followed by the amine (1.2 equiv.).
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Purification : Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Amination
Microwave irradiation can significantly accelerate the reaction.[2][6]
-
Reaction Setup : In a microwave vial, combine the chloropyrimidine (1.0 equiv.), the amine (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂/BINAP, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) in a suitable solvent (e.g., DMF or dioxane).
-
Microwave Irradiation : Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120–160 °C) for a specified time (e.g., 10–30 minutes).
-
Work-up and Purification : After cooling, the work-up and purification follow the same procedure as described in Protocol 1.
Visualizing the Process
Diagrams can clarify complex chemical processes and workflows.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Amino-Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for substitutions at various positions, leading to a diverse range of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships of 2-amino-pyrimidine derivatives, with a focus on their anticancer and anti-inflammatory properties. The information is compiled from recent studies to aid researchers in the design and development of novel therapeutics.
I. Introduction to 2-Amino-Pyrimidine Derivatives
2-Amino-pyrimidines are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their wide spectrum of biological activities. These activities include anticancer, anti-inflammatory, antimicrobial, antiviral, and kinase inhibitory effects.[1][2] Several FDA-approved drugs, such as the anticancer agents Imatinib and Palbociclib, feature the 2-amino-pyrimidine core, highlighting its clinical significance.[1] The ability of the 2-amino group and other positions on the pyrimidine ring to be readily functionalized allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
II. Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-amino-pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring and its appended functionalities. This section provides a comparative SAR analysis based on quantitative data from various studies.
A. Anticancer Activity: Kinase Inhibition
Many 2-amino-pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.
1. Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a key target in non-small cell lung cancer (NSCLC). The following table summarizes the SAR of 2-amino-pyrimidine derivatives with Michael addition acceptors designed to target mutant EGFR.
Table 1: SAR of 2-Amino-Pyrimidine Derivatives as EGFR Inhibitors
| Compound ID | R Group (at α-position of Michael acceptor) | EGFR L858R/T790M IC50 (nM) | Anti-proliferative Activity (NCI-H1975 cells) IC50 (µM) |
| 1a | H | 2.5 | 0.52 |
| 8a | Cl | 3.9 | 0.75 |
| 8b | Br | 15.8 | 1.83 |
| 8c | I | 45.3 | 3.51 |
Data synthesized from a study on chemically tuning the potency against EGFR L858R/T790M.[3]
The data indicates that substitution at the α-position of the Michael acceptor significantly influences potency. A chloro-group (compound 8a ) is well-tolerated, retaining excellent potency against the mutant EGFR, while larger halogen substitutions (bromo and iodo) lead to a decrease in activity.[3]
2. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. The table below compares bicyclic 2-amino-pyrimidine derivatives as VEGFR-2 inhibitors.
Table 2: SAR of Bicyclic 2-Amino-Pyrimidine Derivatives as VEGFR-2 Inhibitors
| Compound ID | R¹ Substituent | R² Substituent | VEGFR-2 IC50 (µM) | Selectivity for VEGFR-2 over EGFR |
| 55 | 4-fluoro | H | 0.035 | High |
| 61 | 4-chloro | H | 0.043 | High |
| 56 | 2,4-difluoro | H | 0.098 | Moderate |
| 58 | 4-fluoro | 4-methyl | 0.152 | Moderate |
Data from a study on bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors.[4]
These results highlight that electron-withdrawing groups, such as fluorine and chlorine, at the para position of the phenyl ring (R¹) are favorable for potent VEGFR-2 inhibition.[4]
3. Cyclin-Dependent Kinase 9 (CDK9) Inhibition
CDK9 is involved in the regulation of transcription and is a target for cancer therapy. The following table illustrates the SAR of 4-thiazol-2-anilinopyrimidine derivatives.
Table 3: SAR of 4-Thiazol-2-anilinopyrimidine Derivatives as CDK9 Inhibitors
| Compound ID | R¹ Substituent (on aniline) | R² Substituent (on pyrimidine C5) | CDK9 IC50 (nM) | Selectivity (CDK9 vs. CDK2) |
| 12u | 3-nitro | H | 7 | >80-fold |
| 12g | 3-amino | H | 15 | >50-fold |
| 27a | 3-nitro | Phenyl (on thiazole C4) | >5000 | - |
Data based on a study of 4-thiazol-2-anilinopyrimidine derivatives as CDK9 inhibitors.
The data shows that substitutions on the aniline ring and the pyrimidine C5 position are critical for CDK9 potency and selectivity. A 3-nitro group on the aniline ring provides high potency.
B. Anti-inflammatory Activity
2-Amino-pyrimidine derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of key inflammatory mediators.
1. Caspase-1 Inhibition
Caspase-1 is a key enzyme in the inflammatory response. The following table shows the SAR of triaminopyrimidine analogs as caspase-1 inhibitors.
Table 4: SAR of Triaminopyrimidine Analogs as Caspase-1 Inhibitors
| Compound ID | Linker to Piperazine | Aryl/Alkyl Substituent | Caspase-1 IC50 (nM) |
| AE-2-48 | Methylene | 4-trifluoromethylphenyl | 13 |
| AE-2-21 | Methylene | o-tolyl | 18 |
| CK-1-41 | Ethylene | Phenyl | 25 |
| (unnamed) | Methylene | Electron-donating groups | Generally >100 |
Data from a study on the structure-activity relationship of triaminopyrimidines as caspase-1 inhibitors.[5]
The results indicate that both alkyl and aryl groups linked to the piperazine ring via methylene or ethylene linkers are well-tolerated. Electron-withdrawing groups on the aryl ring, such as trifluoromethyl, can enhance potency.[5]
III. Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems and experimental processes is crucial for understanding the context of SAR studies.
Caption: Inhibition of the NF-κB Signaling Pathway.
Caption: Experimental Workflow for SAR Studies.
Caption: Logical Flow of a SAR Investigation.
IV. Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to generating reliable SAR data.
A. Kinase Inhibition Assay (Generic Protocol)
This protocol describes a common method for determining the in vitro potency of compounds against a target kinase.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Peptide or protein substrate
-
ATP (at or near the Kₘ for the kinase)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, then further dilute in kinase reaction buffer.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of the kinase solution (pre-diluted in reaction buffer) to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
B. Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically in triplicate) and incubate for a specified period (e.g., 72 hours). Include vehicle-treated and untreated controls.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
V. Conclusion
The 2-amino-pyrimidine scaffold continues to be a highly valuable starting point for the development of potent and selective modulators of various biological targets. The SAR data presented in this guide demonstrates that small structural modifications can lead to significant changes in activity and selectivity. A thorough understanding of these relationships, supported by robust experimental data and a clear understanding of the underlying biological pathways, is essential for the successful design of novel 2-amino-pyrimidine-based therapeutics. The provided protocols and workflows serve as a foundation for researchers to conduct their own SAR studies in a systematic and reproducible manner.
References
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of NF-kappaB and AP-1 gene expression: SAR studies on the pyrimidine portion of 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Chloro-2,5-dimethylpyrimidin-4-amine: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 6-Chloro-2,5-dimethylpyrimidin-4-amine (CAS No. 18260-92-9). This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management protocols.
Hazard Profile and Safety Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data for the compound and structurally similar chemicals, it is classified as harmful and an irritant.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Data synthesized from supplier safety information.[1]
Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling of the solid material should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, paper towels), in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be made of a material compatible with the chemical and should be kept closed when not in use.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (18260-92-9) and the relevant hazard pictograms (e.g., exclamation mark for irritant and harmful).
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
-
Storage should be in a cool, dry place.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide the EHS office or contractor with the full chemical name, CAS number, and hazard information. Disposal must be conducted in accordance with local, regional, and national regulations.[3] Chemical waste generators are responsible for correctly classifying waste and ensuring its proper disposal.
-
Emergency Procedures for Spills
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup:
-
For small spills, carefully sweep up the solid material, avoiding dust generation.
-
Place the swept-up material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for 6-Chloro-2,5-dimethylpyrimidin-4-amine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 6-Chloro-2,5-dimethylpyrimidin-4-amine. It is intended for researchers, scientists, and professionals in drug development. The following procedures are based on established best practices for handling analogous chlorinated and amine-substituted pyrimidine derivatives.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles during procedures with a heightened risk of splashing or explosion.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection.[1][2] For prolonged contact or when handling larger quantities, consult the glove manufacturer's chemical resistance guide to select a more robust material like neoprene or butyl rubber.[1] Always inspect gloves for any signs of degradation before use. |
| Body Protection | Laboratory Coat and Apron | A flame-resistant lab coat should be worn and kept fully buttoned to maximize skin coverage.[1][4] For tasks involving a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.[1] |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | A respirator should be used if engineering controls, such as a chemical fume hood, are not available or if exposure limits are likely to be exceeded.[1][3] For solid compounds, a particulate filter conforming to EN 143 is recommended.[5] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for ensuring personal and environmental safety when working with this compound.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
Handling Procedure:
-
Preparation :
-
Handling :
-
Carefully weigh the desired amount of this compound, minimizing the creation of dust.
-
Transfer the compound to the reaction vessel.
-
Keep containers tightly closed when not in use to prevent contamination and exposure.[1][5]
-
Avoid direct contact with the skin, eyes, and clothing.[1][4] Do not breathe in dust or vapors.[1][4]
-
-
Post-Handling :
Disposal Plan:
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation and Collection :
-
Solid Waste : Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.
-
-
Labeling and Storage :
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Disposal :
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed waste disposal contractor.
-
Do not dispose of this chemical down the drain.[4]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
